1-Ethynyladamantane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethynyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNCIYYNPLWHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344159 | |
| Record name | 1-Ethynyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40430-66-8 | |
| Record name | 1-Ethynyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40430-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethynyladamantane, a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure and reactive ethynyl group make it a valuable synthon for the development of novel therapeutics and advanced materials. This document details established synthetic protocols, thorough characterization data, and experimental workflows to aid researchers in their scientific endeavors.
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily starting from readily available adamantane derivatives such as 1-bromoadamantane or adamantane carboxaldehyde. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Synthesis from 1-Bromoadamantane
A common and effective method for the preparation of this compound involves the reaction of 1-bromoadamantane with vinyl bromide, followed by dehydrobromination.[1][2] This two-step, one-pot synthesis provides the target compound in good yield.
Experimental Protocol:
-
A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65°C.[1]
-
Aluminum bromide (10 g) is added portionwise over 2 hours while maintaining the low temperature.[1]
-
The reaction mixture is then poured onto ice (500 g) and neutralized with a 10% aqueous sodium carbonate solution.[1]
-
The aqueous layer is extracted with methylene chloride (3 x 100 ml).[1]
-
The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.[1]
-
This intermediate is dissolved in triglyme (100 ml), and potassium t-butoxide (38 g, 0.34 mol) is added.[1]
-
The mixture is heated to 160°C for 3 hours.[1]
-
After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).[1]
-
The combined hexane extracts are dried (MgSO₄) and distilled to afford this compound.[1]
A modification of this procedure utilizes triethylene glycol as the solvent for the dehydrobromination step, reportedly achieving a 60% overall yield.[2]
Reaction Workflow:
Caption: Synthesis of this compound from 1-Bromoadamantane.
Synthesis via Elimination from a Dihalo-Precursor
Another reported synthesis involves the elimination reaction of a dihalo-adamantane derivative using a strong base.[3]
Experimental Protocol:
-
In an argon-protected glove box, potassium tert-butoxide (4.2 g, 37.9 mmol) is added to a Schlenk flask.[3]
-
Freshly distilled tetrahydrofuran (THF, 20 mL) is added, and the mixture is cooled to -10°C.[3]
-
A solution of Tricyclo[3.3.1.13,7]decane, 1-(2,2-dibromoethyl)- (CAS: 91800-98-5) (4.1 g, 12.6 mmol) in THF is added dropwise.[3]
-
The reaction mixture is stirred at room temperature under an argon atmosphere for 4 days.[3]
-
The reaction is quenched with water and extracted twice with diethyl ether (20 mL).[3]
-
The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.[3]
-
After filtration, the solvent is removed under vacuum, and the residue is purified by silica gel column chromatography using hexane as the eluent to give this compound as a white solid.[3]
Reaction Workflow:
Caption: Synthesis of this compound via Elimination.
Synthesis via the Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the conversion of aldehydes to terminal alkynes.[4][5][6][7] This methodology can be applied to the synthesis of this compound starting from 1-adamantanecarboxaldehyde. The reaction proceeds in two steps: formation of a dibromoalkene followed by elimination to the alkyne.[4]
Conceptual Workflow:
Caption: Corey-Fuchs Synthesis of this compound.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ | [3][8] |
| Molecular Weight | 160.26 g/mol | [3] |
| CAS Number | 40430-66-8 | [3] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 82-83 °C | [1][3] |
| Boiling Point | 95-100 °C (1 mm Hg) | [1] |
| Solubility | Slightly soluble in Acetone and Chloroform | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.08 (s, 1H, ≡CH), 1.94 (m, 3H, adamantane-H), 1.87 (m, 6H, adamantane-H₂), 1.67 (m, 6H, adamantane-H₂) | [3] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C) | [3] |
| Mass Spectrometry (GC-EI, positive ion mode) | m/z calculated for C₁₂H₁₆ (M⁺): 160.1252, found: 160.0990 | [3] |
Applications in Drug Development and Materials Science
The rigid adamantane cage imparts unique properties such as high lipophilicity and metabolic stability to molecules. The terminal alkyne functionality of this compound serves as a versatile handle for further chemical modifications, including:
-
Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient construction of complex molecules.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds with aryl or vinyl halides.
-
Polymer Synthesis: this compound can be used as a monomer in the synthesis of polymers with high thermal stability and unique mechanical properties.
These reactions make this compound a valuable starting material for the synthesis of a wide range of compounds with potential applications in drug discovery, including antiviral and anticancer agents, as well as in the development of advanced polymers and functional materials.
This guide provides a foundational understanding of the synthesis and characterization of this compound. For further details and specific applications, researchers are encouraged to consult the cited literature.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound CAS#: 40430-66-8 [m.chemicalbook.com]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. PubChemLite - this compound (C12H16) [pubchemlite.lcsb.uni.lu]
1-Ethynyladamantane: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyladamantane, a derivative of adamantane, presents a unique structural motif characterized by the rigid, cage-like adamantane core appended with a reactive ethynyl group. This combination of a bulky, lipophilic cage and a functionally versatile alkyne makes it a compound of significant interest in medicinal chemistry and materials science. Its rigid framework can serve as a non-aromatic bioisostere for phenyl groups, potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. The terminal alkyne provides a handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and polymerization reactions. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a comprehensive dataset for researchers.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ | [1][2] |
| Molecular Weight | 160.26 g/mol | [1][2] |
| Monoisotopic Mass | 160.125200510 Da | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 82-83 °C | [4] |
| Boiling Point | 209.3 ± 7.0 °C (at 760 Torr) | [1] |
| 95-100 °C (at 1 mmHg) | [4] | |
| Density | 1.01 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1] |
| Solubility | Slightly soluble in Acetone and Chloroform.[1] Practically insoluble in water, but readily soluble in nonpolar organic solvents.[5][6] | |
| Flash Point | 70.1 ± 12.3 °C | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | 2.08 | s | ≡C-H |
| 1.94 | m | 3H, adamantane-H | ||
| 1.87 | m | 6H, adamantane-H₂ | ||
| 1.67 | m | 6H, adamantane-H₂ | ||
| ¹³C NMR | CDCl₃ | 93.1 | ≡C- | |
| 66.6 | ≡CH | |||
| 42.7 | adamantane-C | |||
| 36.3 | adamantane-C | |||
| 29.4 | adamantane-C | |||
| 27.9 | adamantane-C |
Reference for NMR data:[1]
Mass Spectrometry
-
Gas Chromatography-Electron Ionization (GC-EI), positive ion mode : m/z calculated for M⁺: 160.1252, measured: 160.0990.[1]
Experimental Protocols
Synthesis of this compound from 1-Bromoadamantane
This protocol describes the synthesis of this compound starting from 1-bromoadamantane via a two-step process involving the formation of an intermediate, 1-(2,2-dibromoethyl)adamantane, followed by dehydrobromination.[4][7]
Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane
-
Cool a solution of 45 g (0.17 mol) of 1-bromoadamantane in 60 ml of vinyl bromide to -65 °C.[4]
-
Add 10 g of aluminum bromide portionwise over a period of 2 hours.[4]
-
Pour the reaction mixture onto 500 g of ice.[4]
-
Neutralize the mixture with a 10% aqueous sodium carbonate solution.[4]
-
Extract the product with methylene chloride (3 x 100 ml).[4]
-
Combine the organic extracts, dry them over magnesium sulfate (MgSO₄), and evaporate the solvent to yield an oil containing 1-(2,2-dibromoethyl)adamantane and polyvinyl bromide.[4]
Step 2: Dehydrobromination to this compound
-
Dissolve the oil from the previous step in 100 ml of triglyme.[4]
-
Add 38 g (0.34 mol) of potassium t-butoxide to the solution.[4]
-
Heat the mixture at 160 °C for 3 hours.[4]
-
Cool the mixture and dilute it with 300 ml of water.[4]
-
Extract the product with hexane (3 x 100 ml).[4]
-
Combine the hexane extracts, dry them over magnesium sulfate (MgSO₄), and distill to obtain this compound.[4] The reported yield is 52% based on the starting 1-bromoadamantane.[4]
Biological and Medicinal Chemistry Context
Adamantane derivatives have a rich history in medicinal chemistry, with notable examples like amantadine and rimantadine being used as antiviral agents.[8][9] The introduction of the adamantane cage into a molecule generally increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[8][10] The rigid adamantane scaffold can also serve to orient functional groups in a specific and constrained manner, which can be advantageous for binding to biological targets. While specific signaling pathways for this compound are not yet extensively documented, its potential as a building block in the synthesis of novel bioactive compounds is significant. The ethynyl group allows for its incorporation into larger molecules through various coupling reactions, opening avenues for the development of new therapeutics and chemical probes.[11]
References
- 1. This compound CAS#: 40430-66-8 [m.chemicalbook.com]
- 2. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C12H16) [pubchemlite.lcsb.uni.lu]
- 4. prepchem.com [prepchem.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. prepchem.com [prepchem.com]
- 8. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to 1-Ethynyladamantane for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-ethynyladamantane, a key building block in medicinal chemistry and materials science. It details the compound's chemical and physical properties, provides established synthesis protocols, and explores its applications, particularly in the realm of drug discovery.
Chemical Identifier and Supplier Information
This compound is a tricyclic hydrocarbon derivative valued for its rigid, lipophilic adamantane cage coupled with the reactive ethynyl group.
A list of known suppliers for this compound is provided below. Availability and purity should be confirmed with the respective vendors.
| Supplier | Purity | Notes |
| Sigma-Aldrich | 97% | Available from Aldrich Partner.[4] |
| Matrix Fine Chemicals | N/A | Supplies small and large quantities.[5] |
| BLD Pharm | N/A | Provides analytical documentation (NMR, HPLC, etc.).[6] |
| ChemicalBook | N/A | Acts as a directory for various chemical suppliers.[1][2] |
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below, providing a reference for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ | [1][3] |
| Molecular Weight | 160.26 g/mol | [1][3] |
| Melting Point | 82°C | [1][4] |
| Boiling Point | 209.3 ± 7.0 °C (at 760 Torr) | [1][4] |
| Density | 1.01 ± 0.1 g/cm³ (at 20°C) | [1] |
| Flash Point | 70.1 ± 12.3 °C | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.08 (s, 1H), 1.94 (m, 3H), 1.87 (m, 6H), 1.67 (m, 6H) | [1] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ 93.1, 66.6, 42.7, 36.3, 29.4, 27.9 | [1] |
| Mass Spectrometry (GC-EI) | m/z 160.1252 (Calculated, M+), 160.0990 (Measured) | [1] |
Experimental Protocols: Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
This procedure involves the dehydrohalogenation of an adamantane derivative using a strong base. The workflow for this synthesis is illustrated in the diagram below.
Detailed Procedure:
-
In a glove box protected by an argon atmosphere, add potassium tert-butoxide (4.2 g, 37.9 mmol) to a Schlenk flask.[1]
-
Using anhydrous handling techniques, add freshly distilled tetrahydrofuran (THF, 20 mL) to the flask.[1]
-
Cool the resulting mixture to -10 °C.[1]
-
Add the starting compound (CAS: 91800-98-5, 4.1 g, 12.6 mmol) dropwise to the cooled mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir under an argon atmosphere for 4 days.[1]
-
Upon completion, quench the reaction with the addition of water.[1]
-
Extract the aqueous mixture twice with diethyl ether (20 mL portions).[1]
-
Combine the organic layers and wash sequentially with water and brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum.[1]
-
Purify the resulting residue by silica gel column chromatography using hexane as the eluent.[1]
-
Concentrate the eluate to yield this compound as a white solid (1.8 g, 91% yield).[1]
An alternative synthesis starts from the more common 1-bromoadamantane. This method proceeds through a 2,2-dibromoethyl derivative intermediate.[7]
-
React 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to generate the 2,2-dibromoethyl adamantane derivative.
-
Dehydrobrominate the intermediate in situ using potassium t-butoxide in triethylene glycol.
-
This two-step, one-pot procedure yields this compound in approximately 60% overall yield.[7]
Applications in Drug Development and Medicinal Chemistry
The adamantane moiety is a well-established pharmacophore used to enhance the therapeutic properties of drug candidates.[8][9] Its rigid, three-dimensional, and lipophilic nature can improve a molecule's metabolic stability, facilitate passage across biological membranes like the blood-brain barrier, and provide a precise scaffold for orienting functional groups for optimal target binding.[8][9][10]
Adamantane derivatives have found clinical use in treating a variety of conditions, including viral infections (Amantadine), neurodegenerative disorders (Memantine), and type 2 diabetes (Saxagliptin, Vildagliptin).[8][10][11]
One key mechanism of action for adamantane-based drugs in neuroscience is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8] The bulky adamantane group can act as a channel blocker, modulating ion flow and mitigating excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's.[8] The ethynyl group on this compound provides a versatile chemical handle for "click chemistry" or other coupling reactions, allowing it to be incorporated into more complex molecules targeting such pathways.
References
- 1. This compound CAS#: 40430-66-8 [m.chemicalbook.com]
- 2. This compound | 40430-66-8 [chemicalbook.com]
- 3. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 40430-66-8 [sigmaaldrich.com]
- 5. This compound | CAS 40430-66-8 [matrix-fine-chemicals.com]
- 6. 40430-66-8|this compound|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-Ethynyladamantane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyladamantane is a derivative of adamantane, a rigid, cage-like hydrocarbon. The introduction of the ethynyl group provides a reactive handle for various chemical transformations, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings. This technical guide provides an overview of the known solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility assessment.
Core Concepts: Adamantane Solubility
Adamantane and its derivatives are characteristically nonpolar and lipophilic. Their solubility is primarily dictated by the "like dissolves like" principle, meaning they exhibit greater solubility in nonpolar organic solvents and are generally insoluble in polar solvents such as water. The rigid and bulky nature of the adamantane cage contributes to strong crystal lattice forces, which can also influence solubility. The functionalization of the adamantane core, in this case with an ethynyl group, can subtly alter its polarity and interactions with solvent molecules.
Data Presentation: Solubility of this compound
Currently, there is a lack of comprehensive quantitative solubility data for this compound in the peer-reviewed literature. The available information is qualitative, indicating its general behavior in a limited number of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Chemical Formula | Type | Reported Solubility |
| Acetone | CH₃COCH₃ | Polar Aprotic | Slightly Soluble[1][2] |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[1][2] |
It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary to establish precise solubility values for specific applications.
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols are recommended. The isothermal saturation method, coupled with gravimetric analysis, is a reliable technique for determining the solubility of solid compounds in organic solvents.[3][4]
Isothermal Saturation Method
This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
Pipettes and other standard laboratory glassware
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples can be centrifuged.
-
Sample Withdrawal: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. To prevent any undissolved solid particles from being transferred, it is recommended to use a syringe fitted with a chemically compatible filter.
-
Concentration Determination: Determine the concentration of this compound in the aliquot. A common and straightforward method for non-volatile solutes is gravimetric analysis.
Gravimetric Analysis for Concentration Determination
Procedure:
-
Weighing: Accurately weigh a clean, dry, and pre-weighed container (e.g., a small beaker or evaporation dish).
-
Aliquot Transfer: Transfer the filtered aliquot of the saturated solution to the pre-weighed container and record the total weight.
-
Solvent Evaporation: Carefully evaporate the solvent from the container. This can be done in a fume hood at room temperature or with gentle heating, depending on the volatility of the solvent. Ensure the temperature is kept low enough to prevent any loss of the solid solute.
-
Drying: Once the solvent has evaporated, place the container in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
-
Final Weighing: After cooling to room temperature in a desiccator, accurately weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = [(Mass of container + solute) - (Mass of empty container)] / [(Mass of container + solution) - (Mass of container + solute)] * 100
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal saturation method followed by gravimetric analysis.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-ethynyladamantane. Detailed experimental protocols for its synthesis and characterization are also presented, offering valuable insights for researchers working with adamantane derivatives in fields such as medicinal chemistry and materials science.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The rigid cage-like structure of the adamantane core and the presence of the ethynyl substituent give rise to a characteristic spectral signature.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 2.08 | s | 1H | ≡C-H |
| 1.94 | m | 3H | Adamantane-CH |
| 1.87 | m | 6H | Adamantane-CH ₂ |
| 1.67 | m | 6H | Adamantane-CH ₂ |
Solvent: CDCl₃, Instrument Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 93.1 | ≡C -Ad |
| 66.6 | ≡C H |
| 42.7 | Adamantane-C |
| 36.3 | Adamantane-C |
| 29.4 | Adamantane-C |
| 27.9 | Adamantane-C |
Solvent: CDCl₃, Instrument Frequency: 125.8 MHz
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns under electron ionization.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.26 g/mol |
| Calculated m/z (M⁺) | 160.1252 |
| Measured m/z (M⁺) | 160.0990 |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the dehydrohalogenation of a dihaloethyladamantane precursor.[1][2]
Procedure:
-
Preparation of 1-(2,2-dibromoethyl)adamantane: 1-Bromoadamantane is reacted with vinyl bromide in the presence of a Lewis acid catalyst, such as aluminum bromide, to yield 1-(2,2-dibromoethyl)adamantane.[2]
-
Dehydrobromination: The resulting 1-(2,2-dibromoethyl)adamantane is then treated with a strong base, typically potassium tert-butoxide, in a high-boiling solvent like triglyme.[2] The mixture is heated to induce double dehydrobromination, forming the ethynyl group.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., hexane), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to afford pure this compound.[2]
NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra are essential for the structural confirmation of this compound.
Instrumentation and Parameters:
-
Spectrometer: A 500 MHz (for ¹H) or 125 MHz (for ¹³C) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. The complex multiplets arising from the adamantane cage protons often require 2D NMR techniques (e.g., COSY) for complete assignment, although for routine characterization, the chemical shift ranges are sufficient.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
Mass Spectrometry Analysis
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
Instrumentation and Parameters:
-
Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected into the GC.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the structure of this compound and the logical workflow for its analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
The Adamantane Core: A Journey from Obscurity to Therapeutic Prominence
An In-depth Technical Guide on the Discovery and History of Adamantane Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
Adamantane, a unique tricyclic aliphatic hydrocarbon, represents the smallest repeating unit of a diamond's crystal lattice. Its rigid, strain-free, and highly symmetrical structure has captivated chemists since its theoretical conception. Initially an academic curiosity, the discovery of adamantane's biological activities in the mid-20th century propelled it into the forefront of medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and key therapeutic applications of adamantane and its derivatives, with a focus on their synthesis, physicochemical properties, and mechanisms of action.
The Discovery and Synthesis of the Adamantane Cage
The journey of adamantane began in 1924 when H. Decker first proposed its existence, naming it "decaterpene".[1] However, it was not until 1933 that Czech chemists S. Landa and V. Machacek successfully isolated adamantane from petroleum fractions.[2] The amount isolated was minuscule, but its remarkable thermal stability was noted.[1]
The first successful, albeit low-yield (0.16%), laboratory synthesis was achieved by Vladimir Prelog in 1941, starting from a complex precursor known as Meerwein's ester.[1][3] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, making adamantane readily available for research and unlocking its potential in drug discovery.[4]
Physicochemical Properties of Adamantane
The adamantane molecule's unique cage-like structure imparts distinct physicochemical properties that are crucial for its role as a pharmacophore.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [5] |
| Molar Mass | 136.238 g·mol⁻¹ | [5] |
| Appearance | White, crystalline solid with a camphor-like odor | [5] |
| Melting Point | 270 °C (sublimes) | [5] |
| Boiling Point | Sublimes | [5] |
| Density | 1.07 g/cm³ | [5] |
| Solubility | Poorly soluble in water, soluble in nonpolar organic solvents | [5] |
| LogP (octanol/water) | 2.5 | [6] |
Key Adamantane Derivatives in Medicine
The lipophilic and rigid nature of the adamantane cage has been exploited to design drugs with improved pharmacokinetic and pharmacodynamic properties.[7] The introduction of functional groups onto the adamantane scaffold has led to the development of several clinically significant drugs.
Antiviral Agents: Amantadine and Rimantadine
The discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s marked the beginning of adamantane's journey in medicine.[4] This led to the development of a related derivative, rimantadine, with a similar mechanism of action.
Amantadine and rimantadine exhibit antiviral activity primarily against the influenza A virus by targeting the M2 protein, a proton-selective ion channel.[8] This channel is crucial for the uncoating of the virus within the host cell's endosome. By blocking the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thus halting viral replication.[8][9]
Mechanism of action of amantadine and rimantadine.
The antiviral efficacy of amantadine and rimantadine has been quantified in numerous in vitro studies. However, the emergence of resistant strains has limited their clinical use.
| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Reference(s) |
| Amantadine | Influenza A/H3N2 | MDCK | > 8 (µg/mL) | [2] |
| Rimantadine | Influenza A/H3N2 | MDCK | > 10 (µg/mL) | [2] |
| Amantadine | SARS-CoV-2 | Vero E6 | 120 | [4] |
| Rimantadine | SARS-CoV-2 | Vero E6 | 30 | [4] |
| Amantadine | Hepatitis A | Huh7 | 9.4 (µg/mL) | [10] |
| Rimantadine | Hepatitis A | Huh7 | 6.7 (µg/mL) | [10] |
Neurological Agent: Memantine
Memantine (1-amino-3,5-dimethyladamantane) is a derivative of amantadine that has found a significant role in the treatment of moderate-to-severe Alzheimer's disease.
Memantine acts as a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11] In Alzheimer's disease, it is hypothesized that excessive glutamate levels lead to chronic, low-level activation of NMDA receptors, resulting in excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, preventing prolonged influx of Ca²⁺ ions.[11] Its rapid on-off kinetics and voltage dependency ensure that it does not interfere with the normal physiological function of the NMDA receptor, which is crucial for learning and memory.[11]
Mechanism of action of memantine.
The binding affinity of memantine to the NMDA receptor has been well-characterized.
| Compound | Receptor/Channel | Binding Parameter | Value (nM) | Reference(s) |
| Memantine | NMDA Receptor | IC₅₀ | 0.95 - 6700 | [3] |
| Memantine | NMDA Receptor | Kᵢ | 433 - 100,000 | [3] |
| Amantadine | NMDA Receptor | IC₅₀ | 75-fold lower affinity than memantine | [12] |
Experimental Protocols
Synthesis of Adamantane from Tetrahydrodicyclopentadiene
This procedure is based on the method developed by Schleyer.[13]
Materials:
-
endo-Tetrahydrodicyclopentadiene
-
Anhydrous aluminum chloride
-
Petroleum ether (b.p. 30–60 °C)
-
Chromatography-grade alumina
-
Dry Ice-acetone bath
Procedure:
-
Place 200 g of molten endo-tetrahydrodicyclopentadiene in a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser.
-
Add 40 g of anhydrous aluminum chloride to the flask.
-
Heat the reaction mixture to 150–180 °C with stirring for 8–12 hours. Periodically, push any sublimed aluminum chloride back into the reaction mixture.
-
After cooling, add 150 ml of 6 N hydrochloric acid to the reaction mixture and stir for 10–15 minutes.
-
Extract the mixture with 100 ml of petroleum ether.
-
Wash the organic layer with 50 ml of 10% sodium carbonate solution and then with 50 ml of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent by distillation. The crude adamantane will solidify upon cooling.
-
Recrystallize the crude product from petroleum ether after decolorizing with alumina to yield pure adamantane.
Experimental workflow for adamantane synthesis.
Synthesis of Amantadine Hydrochloride
This two-step procedure starts from 1-bromoadamantane.[14]
Materials:
-
1-Bromoadamantane
-
Acetylamide
-
Sulfuric acid
-
Sodium hydroxide
-
Propylene glycol
-
Hydrochloric acid
-
Dichloromethane
-
Acetone
Procedure:
-
N-(1-adamantyl)acetamide synthesis: React 1-bromoadamantane with acetylamide in the presence of sulfuric acid.
-
Hydrolysis: To the resulting N-(1-adamantyl)acetamide, add a mixture of sodium hydroxide, water, and propylene glycol. Heat the mixture at 125-130 °C for approximately 7.5 hours.
-
Extraction: After cooling, add ice-cold water and extract the mixture with dichloromethane.
-
Salt Formation: Concentrate the organic layer and add aqueous HCl. Stir and heat to 55-60 °C.
-
Isolation: Cool the aqueous layer and evaporate to obtain a white solid. Wash the solid with acetone and dry under vacuum to yield amantadine hydrochloride.
Synthesis of Rimantadine
A common method for rimantadine synthesis involves the reductive amination of 1-acetyladamantane.[15][16]
Materials:
-
1-Acetyladamantane
-
Ammonia
-
Hydrogen gas
-
Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 1-acetyladamantane, a suitable metal catalyst, and liquid ammonia.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture to approximately 250 °C.
-
Maintain the reaction under high pressure (up to 15,000 psi) until the reaction is complete.
-
After cooling and depressurizing, the product, rimantadine, is isolated and purified.
Synthesis of Memantine Hydrochloride
A simple two-step synthesis from 1,3-dimethyladamantane has been reported with high yield.[1][17]
Materials:
-
1,3-Dimethyladamantane
-
Nitric acid
-
Formamide
-
Hydrochloric acid
-
Dichloromethane
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Formylation: Slowly add 1,3-dimethyladamantane to nitric acid at 20-25 °C. Then, add formamide and heat the mixture to 85 °C for 2 hours.
-
Workup: Cool the reaction mixture and add it to ice-cold water. Extract with dichloromethane.
-
Hydrolysis and Salt Formation: To the residue from the organic layer, add aqueous hydrochloric acid and reflux for 1 hour.
-
Isolation: Concentrate the reaction mixture, add n-hexane, and heat to reflux. Cool the mixture to 5-10 °C to precipitate a white solid.
-
Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.
Conclusion
The discovery and development of adamantane and its derivatives represent a remarkable story in medicinal chemistry. From its initial isolation from petroleum to its efficient synthesis, the adamantane scaffold has provided a versatile platform for the design of drugs with significant therapeutic impact. The antiviral agents amantadine and rimantadine, and the neurological drug memantine, are prime examples of how the unique physicochemical properties of the adamantane cage can be harnessed to create effective therapeutic agents. While challenges such as drug resistance have emerged, the adamantane core continues to be a subject of active research, with new derivatives being explored for a wide range of therapeutic applications. This guide provides a foundational understanding of the history, synthesis, and mechanism of action of key adamantane derivatives, serving as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rcsb.org [rcsb.org]
- 4. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. Adamantane (CAS 281-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine - Wikipedia [en.wikipedia.org]
- 12. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ijpsr.com [ijpsr.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. researchgate.net [researchgate.net]
- 17. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Molecular Structure of 1-Ethynyladamantane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Adamantane and its derivatives are of significant interest due to their rigid, cage-like structure, which imparts unique physicochemical properties. The introduction of an ethynyl group at the 1-position of the adamantane cage creates a molecule with a distinct electronic profile and steric arrangement. Understanding the precise bond lengths, bond angles, and electronic properties of 1-ethynyladamantane is crucial for predicting its behavior in various chemical environments, designing novel derivatives with tailored functionalities, and understanding its interactions with biological targets.
This guide summarizes the theoretical methodologies applicable to the study of this compound, provides a template for data presentation, and includes visualizations to illustrate key computational workflows.
Molecular Structure and Geometry
Due to the absence of specific published experimental or theoretical studies providing quantitative geometrical data for this compound, we present a set of expected values based on computational studies of adamantane and related molecules. These values can be obtained through geometry optimization using quantum chemical methods.
Computational Protocol for Geometry Optimization
A reliable method for determining the equilibrium geometry of this compound is through Density Functional Theory (DFT) calculations. A widely used and effective protocol is as follows:
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Choice of Functional and Basis Set: The B3LYP hybrid functional is a common and robust choice for geometry optimizations of organic molecules. A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for a molecule of this size. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Geometry Optimization: The initial structure is then subjected to a full geometry optimization without any symmetry constraints. This process finds the minimum energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Predicted Geometrical Parameters
The following table summarizes the expected key geometrical parameters for this compound based on the known structure of adamantane and the typical bond lengths and angles of an ethynyl group attached to a tertiary carbon. These are placeholder values that would be populated by a computational study as described above.
| Parameter | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C≡C | ~ 1.20 Å | |
| C-C (ethynyl-adamantane) | ~ 1.47 Å | |
| C-H (ethynyl) | ~ 1.06 Å | |
| C-C (adamantane cage) | ~ 1.54 Å | |
| Bond Angles (°) | ||
| C-C≡C | ~ 180° | |
| C-C-C (adamantane cage) | ~ 109.5° |
Electronic Properties
The electronic properties of this compound, such as the dipole moment, molecular orbital energies, and electrostatic potential, can also be calculated using DFT. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Computational Protocol for Electronic Property Calculation
The same DFT method (e.g., B3LYP/6-311+G(d,p)) used for geometry optimization can be employed to calculate the electronic properties from the optimized structure.
Key Electronic Descriptors
| Property | Description | Expected Value/Observation |
| Dipole Moment | A measure of the overall polarity of the molecule. | A small dipole moment is expected due to the C(sp)-C(sp3) bond and the terminal C-H bond of the ethynyl group. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitation energy. | The presence of the π-system in the ethynyl group is expected to result in a smaller HOMO-LUMO gap compared to adamantane. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would show a region of negative potential around the C≡C triple bond, indicating a site for electrophilic attack. |
Visualizations
Molecular Structure
Computational Workflow
Conclusion
This technical guide outlines the standard and robust theoretical methodologies for investigating the molecular and electronic structure of this compound. While specific, peer-reviewed theoretical data for this molecule is not currently available, the computational protocols described provide a clear path for researchers to generate reliable and accurate structural and electronic parameters. The application of these methods will undoubtedly contribute to a deeper understanding of this important molecule and facilitate the design of new adamantane-based compounds for a variety of applications.
The Ethynyl Group on the Adamantane Cage: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, lipophilic, and structurally unique three-dimensional hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its incorporation into molecular frameworks can enhance pharmacokinetic properties, improve thermal stability, and provide a robust scaffold for constructing complex architectures. The introduction of an ethynyl group onto the adamantane core further expands its synthetic utility, offering a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the ethynyl group on the adamantane cage, detailing synthetic methodologies, key reactions, and potential applications, with a focus on quantitative data and experimental protocols.
Synthesis of Ethynyl Adamantane
The most common starting material for accessing ethynyl adamantane derivatives is 1-bromoadamantane. Several synthetic routes have been established, with varying yields and conditions. A comparative summary of common synthetic methods for 1-ethynyladamantane is presented below.
Table 1: Comparative Synthesis of this compound
| Starting Material | Reagents and Conditions | Overall Yield (%) | Reference |
| 1-Bromoadamantane | 1. Vinyl bromide, AlBr₃; 2. Potassium t-butoxide, triglyme, 160 °C | ~52-60 | [1](--INVALID-LINK--) |
| 1-Bromoadamantane | 1. Vinyl bromide, AlCl₃, CH₂Cl₂; 2. Potassium t-butoxide, DMSO | ~61 (for 1,3,5-triethynyladamantane from the tribromide) | [2](--INVALID-LINK--) |
| Adamantane | Multi-step synthesis via 1,3,5-tribromoadamantane | Not specified for mono-ethynyl derivative | [3](--INVALID-LINK--) |
Experimental Protocol: Synthesis of this compound from 1-Bromoadamantane
This two-step protocol is a widely adopted method for the preparation of this compound.
Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane
-
A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65 °C.
-
Aluminum bromide (10 g) is added portionwise over 2 hours.
-
The reaction mixture is then poured onto ice (500 g) and neutralized with a 10% aqueous sodium carbonate solution.
-
The product is extracted with methylene chloride (3 x 100 ml).
-
The combined organic extracts are dried over magnesium sulfate (MgSO₄) and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.
Step 2: Dehydrobromination to this compound
-
The oil from the previous step is dissolved in triglyme (100 ml).
-
Potassium t-butoxide (38 g, 0.34 mol) is added to the solution.
-
The mixture is heated at 160 °C for 3 hours.
-
After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).
-
The combined hexane extracts are dried over MgSO₄ and distilled to yield this compound (12 g, 52% overall yield).[4](--INVALID-LINK--)
Figure 1: Synthesis of this compound
Caption: A two-step synthesis of this compound.
Reactivity of the Ethynyl Group
The terminal alkyne functionality on the adamantane cage is a gateway to a diverse range of chemical transformations, primarily leveraging the reactivity of the C-C triple bond and the acidic terminal proton. Key reactions include Sonogashira coupling, azide-alkyne cycloaddition (click chemistry), and other cycloaddition reactions.
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5](6--INVALID-LINK-- This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7](--INVALID-LINK--)
Figure 2: General Mechanism of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling with this compound
-
To a degassed solution of the aryl halide (1.0 eq) and this compound (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) is added the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
An amine base (e.g., triethylamine, diisopropylamine, 2-3 eq) is added if not used as the solvent.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or a saturated aqueous solution of ammonium chloride to remove the catalysts and salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 2: Examples of Sonogashira Coupling with Adamantane Alkynes
| Adamantane Alkyne | Coupling Partner | Catalyst System | Solvent/Base | Yield (%) |
| 1,3,5-Triethynyladamantane | 4-Iodobenzyl alcohol | Pd(PPh₃)₄, CuI | Triethylamine | 85 |
| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Triethylamine/THF | High (not specified) |
| This compound | Aryl Bromides | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/Water | 70-95 |
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8](--INVALID-LINK--) The ethynyl group on adamantane readily participates in this reaction, enabling its conjugation to a wide array of molecules functionalized with an azide group.[9](10--INVALID-LINK--
Figure 3: General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocol: General Procedure for CuAAC with this compound
-
To a solution of this compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF) is added a copper(II) sulfate solution (CuSO₄·5H₂O, 1-10 mol%).
-
A solution of a reducing agent, typically sodium ascorbate (10-50 mol%), is added to generate the active Cu(I) species in situ.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The product is purified by column chromatography or recrystallization.
Table 3: Examples of CuAAC Reactions with Adamantane Alkynes
| Adamantane Alkyne | Azide Partner | Catalyst System | Solvent | Yield (%) |
| This compound | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | >95 |
| This compound | Azido-functionalized sugar | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | 80-90 |
| 1,3-Diethynyladamantane | 3'-Azido-3'-deoxythymidine (AZT) | CuSO₄·5H₂O, Sodium Ascorbate | DMSO | High (not specified) |
Cycloaddition Reactions
The ethynyl group of adamantane can also participate in other cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, although these are less commonly reported than Sonogashira and click reactions. In the Diels-Alder reaction, the alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative.[11](12--INVALID-LINK-- In 1,3-dipolar cycloadditions, the ethynyl group reacts with 1,3-dipoles like nitrones or nitrile oxides to form five-membered heterocyclic rings.[13](--INVALID-LINK----INVALID-LINK--
Figure 4: General Scheme of Cycloaddition Reactions
References
- 1. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scispace.com:443 [scispace.com:443]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. en.wikipedia.org [en.wikipedia.org]
- 13. chesci.com [chesci.com]
Unlocking the Potential of the Adamantane Cage: A Technical Guide to Research Areas for 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyladamantane, a unique molecule combining the rigid, lipophilic adamantane core with a reactive ethynyl group, presents a compelling scaffold for innovation across medicinal chemistry and materials science. This technical guide explores potential research avenues for this versatile building block. By leveraging the predictable reactivity of the ethynyl group in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, novel derivatives with tailored biological activities and material properties can be readily synthesized. This document provides an in-depth overview of the synthesis of this compound, its key reactions, and proposes promising research directions in the development of new therapeutics and advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate further investigation.
Introduction: The Allure of the Adamantane Scaffold
Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has long captured the attention of chemists. Its unique diamondoid structure imparts exceptional thermal stability and a rigid, three-dimensional framework. In medicinal chemistry, the adamantane moiety is a well-established pharmacophore, valued for its ability to increase the lipophilicity of a molecule, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This "lipophilic bullet" can effectively carry a pharmacologically active group to its biological target.[2] Several approved drugs, including amantadine (antiviral), memantine (neuroprotective), and vildagliptin (antidiabetic), feature the adamantane core, demonstrating its therapeutic significance.[3][4]
The introduction of an ethynyl group at the 1-position of the adamantane cage creates a molecule with a rich potential for chemical modification. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the highly efficient and bio-orthogonal "click chemistry".[5][6] This allows for the straightforward conjugation of this compound to a wide array of molecules, including azides, aryl halides, and other alkynes, opening up a vast chemical space for the exploration of new drug candidates and functional materials.
Physicochemical Properties and Synthesis of this compound
This compound is a white, crystalline solid with good solubility in many organic solvents. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.26 g/mol |
| Melting Point | 82 °C (recrystallized from methanol) |
| Boiling Point | 209.3 ± 7.0 °C at 760 Torr |
| Density | 1.01 ± 0.1 g/cm³ (at 20 °C) |
| Solubility | Slightly soluble in acetone and chloroform |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the dehydrobromination of a 1-(dibromoethyl)adamantane precursor.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique tricyclic aliphatic hydrocarbon with a rigid, diamondoid structure, has captivated chemists since its discovery in 1933.[1][2] Its remarkable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like framework, have established it as a privileged scaffold in medicinal chemistry.[3][4] The incorporation of the adamantane moiety into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles, leading to the development of successful therapeutics for a wide range of diseases.[5][6] This guide provides a comprehensive overview of the role of adamantane in drug discovery, detailing its synthesis, mechanism of action in various therapeutic areas, and key experimental protocols for its evaluation.
First isolated from crude oil, adamantane's synthetic accessibility was significantly improved in 1957 by Schleyer's Lewis-acid catalyzed rearrangement, paving the way for its widespread investigation in pharmaceutical research.[3] The first major breakthrough came with the discovery of the antiviral activity of amantadine in the 1960s, marking the dawn of adamantane's therapeutic journey.[7][8] Since then, a portfolio of adamantane-containing drugs has reached the market, targeting a spectrum of conditions from viral infections and neurodegenerative disorders to type 2 diabetes and skin diseases.[5][7]
The utility of the adamantane core stems from several key attributes. Its bulky and lipophilic nature facilitates passage through biological membranes, including the blood-brain barrier, a crucial feature for drugs targeting the central nervous system (CNS).[9][10] The rigid adamantane cage can act as a robust anchor to orient pharmacophoric groups in a precise spatial arrangement, enhancing binding affinity and selectivity for their biological targets.[1] Furthermore, the adamantane structure is resistant to metabolic degradation, which can prolong the half-life of a drug and improve its overall pharmacokinetic profile.[1][11]
This technical guide will delve into the medicinal chemistry of adamantane, providing researchers and drug development professionals with a detailed understanding of its application in creating novel therapeutics. We will explore its role as a pharmacophore in antiviral, CNS, and metabolic disease therapies, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Physicochemical Properties and Structure-Activity Relationships
The adamantane molecule is a highly symmetrical (Td point group) and strain-free hydrocarbon. Its unique structure imparts a combination of properties that are highly desirable in drug design.
Lipophilicity: The adamantyl group is significantly lipophilic, with an estimated contribution to the calculated partition coefficient (cLogP) of approximately 3.1 log units.[1] This property is instrumental in enhancing the absorption and distribution of drugs, particularly for CNS-targeted therapies where penetration of the blood-brain barrier is essential.[9]
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage provides a rigid, three-dimensional scaffold.[1] This rigidity allows for the precise positioning of functional groups, enabling a more effective exploration of the binding pockets of target proteins and leading to improved potency and selectivity.[1] This "escape from flatland" is a recognized strategy in modern drug discovery to access novel chemical space.[1]
Metabolic Stability: The carbon skeleton of adamantane is resistant to metabolic oxidation.[1][11] When incorporated into a drug molecule, it can shield adjacent functional groups from enzymatic degradation, thereby increasing the drug's metabolic stability and prolonging its duration of action.[1][11]
Structure-Activity Relationships (SAR): The SAR of adamantane derivatives is highly dependent on the therapeutic target. Key trends have been observed:
-
Position of Substitution: The adamantane cage has two types of carbon atoms: four tertiary bridgehead carbons (positions 1, 3, 5, and 7) and six secondary bridge carbons (positions 2, 4, 6, 8, 9, and 10). Functionalization at the bridgehead positions is common and often leads to potent biological activity.[3]
-
Nature of Substituents: The introduction of various functional groups (e.g., amino, hydroxyl, carboxyl) at different positions on the adamantane scaffold dramatically influences the pharmacological profile. For instance, a primary or secondary amine is crucial for the activity of aminoadamantanes as NMDA receptor antagonists.[12]
-
Stereochemistry: For substituted adamantanes that are chiral, the stereochemistry can play a critical role in target binding and biological activity.
Therapeutic Applications of Adamantane Derivatives
The adamantane scaffold is a key component in several clinically approved drugs across various therapeutic areas.
Antiviral Agents
The first therapeutic application of adamantane was in the field of virology.
-
Amantadine and Rimantadine: These aminoadamantanes were the first synthetic antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[7][13] Their mechanism of action involves the inhibition of the viral M2 proton channel, a protein essential for the uncoating of the virus within the host cell.[14][15] By blocking this channel, amantadine and rimantadine prevent the release of the viral genome into the cytoplasm, thereby halting viral replication.[13][15] However, the emergence of widespread resistance has limited their clinical use in recent years.[16]
Central Nervous System (CNS) Disorders
The lipophilicity of adamantane has made it a valuable scaffold for drugs targeting the CNS.
-
Memantine: An uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, memantine is used in the treatment of moderate-to-severe Alzheimer's disease.[3][10] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death, a process implicated in the pathology of Alzheimer's.[12] Memantine blocks the NMDA receptor channel when it is excessively open, thus protecting neurons from glutamate-induced damage without interfering with normal synaptic transmission.[12]
-
Amantadine in Parkinson's Disease: In addition to its antiviral properties, amantadine was serendipitously found to have antiparkinsonian effects.[13][15] Its mechanism in Parkinson's disease is not fully understood but is thought to involve the potentiation of dopaminergic neurotransmission, NMDA receptor antagonism, and anticholinergic effects.[15][17]
Metabolic Diseases
Adamantane derivatives have also found application in the management of type 2 diabetes.
-
Vildagliptin and Saxagliptin: These drugs are potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[13] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control.[13][16] The adamantane moiety in these molecules contributes to their potent and selective binding to the DPP-4 enzyme.[4]
Other Therapeutic Areas
The versatility of the adamantane scaffold has led to its exploration in other therapeutic areas, including:
-
Dermatology: Adapalene, a third-generation synthetic retinoid containing an adamantyl group, is used for the topical treatment of acne vulgaris.[9] The adamantyl group enhances the lipophilicity and stability of the molecule.
-
Oncology: Several adamantane derivatives have been investigated as potential anticancer agents, targeting various mechanisms including the induction of apoptosis and inhibition of signaling pathways involved in cell proliferation.[18][19]
Quantitative Data on Adamantane Derivatives
The following tables summarize key quantitative data for representative adamantane-containing drugs, providing a basis for comparison of their activity and properties.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Amantadine | Influenza A/WSN/33 (WT) | Plaque Reduction | ~1 | >100 | >100 | [16] |
| Rimantadine | Influenza A/WSN/33 (WT) | Plaque Reduction | <1 | >100 | >100 | [16] |
| Amantadine | Influenza A/WSN/33 (S31N mutant) | Plaque Reduction | >100 | >100 | - | [16] |
Table 2: Receptor Binding and Enzyme Inhibition Data for Adamantane Derivatives
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| Memantine | NMDA Receptor | [3H]MK-801 Binding | ~1000 | - | [17] |
| Saxagliptin | DPP-4 | Enzyme Inhibition | 1.3 | - | [20][21] |
| 5-hydroxy-saxagliptin | DPP-4 | Enzyme Inhibition | 2.6 | - | [20][21] |
| Vildagliptin | DPP-4 | Enzyme Inhibition | - | ~20 | [20] |
| Sitagliptin | DPP-4 | Enzyme Inhibition | - | ~19 | [20] |
Table 3: Pharmacokinetic Properties of Selected Adamantane Drugs
| Drug | Bioavailability (%) | Tmax (h) | Volume of Distribution (L/kg) | Elimination Half-life (h) | Primary Route of Elimination | Reference |
| Amantadine | 86-90 | 2-4 | 3-8 | 10-14 | Renal (unchanged) | [22] |
| Memantine | ~100 | 3-7 | 9-11 | 60-80 | Renal (unchanged and metabolized) | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of adamantane derivatives are provided below.
Synthesis of Adamantane-Containing Drugs
Synthesis of Amantadine Hydrochloride:
A convenient two-step procedure starts from 1-bromoadamantane.[7][15]
-
N-(1-adamantyl)acetamide formation: 1-bromoadamantane is reacted with acetylamide in the presence of sulfuric acid in a one-pot synthesis.
-
Hydrolysis: The resulting N-(1-adamantyl)acetamide is then hydrolyzed using sodium hydroxide in a mixture of water and propylene glycol, followed by treatment with hydrochloric acid to yield amantadine hydrochloride.[23]
Synthesis of Memantine Hydrochloride:
An efficient synthesis of memantine hydrochloride can be achieved from 1,3-dimethyladamantane.[6][14]
-
Formylation: 1,3-dimethyladamantane is reacted with formamide in a mixture of nitric acid and sulfuric acid to produce N-formyl-1-amino-3,5-dimethyladamantane.
-
Hydrolysis: The formamide intermediate is then hydrolyzed with aqueous hydrochloric acid to yield memantine hydrochloride.
Synthesis of Vildagliptin:
A common synthetic route for vildagliptin involves the following key steps:[5][17][18]
-
Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: L-proline is reacted with chloroacetyl chloride, followed by treatment with a dehydrating agent to form the nitrile.
-
Preparation of 3-amino-1-adamantanol: This intermediate is prepared from 1-aminoadamantane hydrochloride via oxidation.
-
Coupling: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then reacted with 3-amino-1-adamantanol to yield vildagliptin.
Biological Assays
Influenza A Virus M2 Proton Channel Assay:
The inhibitory activity of adamantane derivatives on the M2 proton channel can be assessed using a yeast-based growth restoration assay.[16]
-
Yeast Strain: A yeast strain is engineered to express the influenza A M2 protein. The proton channel activity of M2 is toxic to the yeast, inhibiting its growth.
-
Compound Treatment: The yeast cells are cultured in the presence of varying concentrations of the test compounds.
-
Growth Measurement: Yeast growth is monitored over time, typically by measuring the optical density of the culture.
-
Data Analysis: Compounds that inhibit the M2 channel will alleviate the toxicity and restore yeast growth. The concentration of the compound that restores growth by 50% is determined.
NMDA Receptor Binding Assay:
The affinity of adamantane derivatives for the NMDA receptor can be determined using a radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing NMDA receptors are prepared from brain tissue or cultured cells.
-
Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [3H]MK-801, in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The Ki value, representing the inhibitory constant of the test compound, is calculated from the competition binding data.
DPP-4 Inhibition Assay:
The inhibitory potency of adamantane derivatives against DPP-4 is determined using a fluorometric or colorimetric enzymatic assay.[20]
-
Enzyme and Substrate: Recombinant human DPP-4 enzyme is used with a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA).
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compound. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The fluorescence of the released AMC or the absorbance of the released p-nitroaniline is measured over time using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay):
This assay is used to determine the toxicity of the compounds to host cells.[3]
-
Cell Seeding: Host cells (e.g., MDCK cells for antiviral assays) are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at approximately 570 nm.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is calculated by plotting cell viability against the compound concentration.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the medicinal chemistry of adamantane.
Caption: Experimental workflow for in vitro antiviral screening of adamantane derivatives.
References
- 1. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 2. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rimantadine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Amantadine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. op.niscair.res.in [op.niscair.res.in]
- 18. nbinno.com [nbinno.com]
- 19. orientjchem.org [orientjchem.org]
- 20. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof - Google Patents [patents.google.com]
- 23. thaiscience.info [thaiscience.info]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-ethynyladamantane, a key building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The primary method described is a robust two-step synthesis starting from 1-bromoadamantane.
Introduction
This compound is a valuable intermediate used in the construction of more complex molecular architectures. The adamantane cage provides lipophilicity and conformational rigidity, which can be advantageous in drug design. The terminal alkyne functionality serves as a versatile handle for various coupling reactions, such as click chemistry and Sonogashira couplings, enabling the facile introduction of the adamantyl moiety into a wide range of molecules. This protocol details a reliable method for its preparation in a laboratory setting.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Addition of Vinyl Bromide: 1-Bromoadamantane reacts with vinyl bromide in the presence of a Lewis acid catalyst (aluminum bromide) to form the intermediate, 1-(2,2-dibromoethyl)adamantane.
-
Dehydrobromination: The dibromo intermediate is then treated with a strong base (potassium t-butoxide) to undergo double dehydrobromination, yielding the final product, this compound.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1-Bromoadamantane | [1] |
| Final Product | This compound | [1] |
| Overall Yield | 52-60% | [1] |
| Melting Point | 82-83 °C | [1] |
| Boiling Point | 95-100 °C (at 1 mmHg) | [1] |
| ¹H NMR (ppm) | δ 1.9-2.6 | [1] |
| ¹³C NMR (ppm) | See notes below | |
| IR (cm⁻¹) | See notes below |
Notes on Characterization Data:
-
While a specific ¹³C NMR spectrum for this compound was not available in the cited literature, the chemical shifts for substituted adamantanes are well-documented.[2] The characteristic alkyne carbons would be expected in the range of 60-90 ppm.
-
Similarly, a specific IR spectrum was not found, but the presence of the terminal alkyne would be indicated by a sharp C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100 cm⁻¹.
Detailed Experimental Protocol
Materials and Reagents:
-
1-Bromoadamantane
-
Vinyl bromide
-
Aluminum bromide (anhydrous)
-
Potassium t-butoxide
-
Triglyme (triethylene glycol dimethyl ether)
-
Methylene chloride (dichloromethane)
-
Hexane
-
10% aqueous sodium carbonate solution
-
Magnesium sulfate (anhydrous)
-
Ice
Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 45 g (0.17 mol) of 1-bromoadamantane in 60 ml of vinyl bromide.
-
Cool the solution to -65 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Portion-wise, add 10 g of aluminum bromide over a period of 2 hours, maintaining the temperature at -65 °C.
-
After the addition is complete, pour the reaction mixture onto 500 g of ice.
-
Neutralize the mixture with a 10% aqueous sodium carbonate solution.
-
Extract the aqueous layer with methylene chloride (3 x 100 ml).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield an oil containing 1-(2,2-dibromoethyl)adamantane. This intermediate is typically used in the next step without further purification.[1]
Step 2: Synthesis of this compound
-
Dissolve the crude oil from Step 1 in 100 ml of triglyme.
-
Add 38 g (0.34 mol) of potassium t-butoxide to the solution.
-
Heat the mixture to 160 °C for 3 hours.[1]
-
Cool the reaction mixture to room temperature and dilute with 300 ml of water.
-
Extract the product with hexane (3 x 100 ml).
-
Combine the hexane extracts and dry over anhydrous magnesium sulfate.
-
Distill the hexane extract to obtain the final product, this compound. The product can be further purified by recrystallization or sublimation if necessary.[1]
Alternative Synthetic Strategies
While the protocol described above is a common and effective method, other synthetic routes for the preparation of terminal alkynes could potentially be adapted for this compound. These include:
-
Corey-Fuchs Reaction: This two-step method involves the conversion of an aldehyde to a terminal alkyne.[3][4][5] For this synthesis, 1-adamantanecarboxaldehyde would be the starting material. The first step involves the formation of a dibromoalkene, which is then treated with a strong base to yield the alkyne.[6] Research has been conducted using this compound as a model system in the context of Corey-Fuchs reactions.[7]
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] In a potential synthesis of this compound, a 1-haloadamantane (e.g., 1-bromoadamantane) could be coupled with a protected acetylene equivalent, such as trimethylsilylacetylene, followed by deprotection.[10][11]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 1-bromoadamantane.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kbfi.ee [kbfi.ee]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 7. anselm.edu [anselm.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 11. mdpi.org [mdpi.org]
Application Notes and Protocols for 1-Ethynyladamantane in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.
1-Ethynyladamantane is a particularly attractive building block for CuAAC reactions. The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, can significantly enhance the pharmacological properties of a molecule. Its unique three-dimensional structure can improve metabolic stability, increase bioavailability, and facilitate strong interactions with biological targets. The incorporation of the adamantyl group via a stable triazole linker allows for the rapid generation of novel molecular entities with potentially superior therapeutic profiles.
These application notes provide detailed protocols for the use of this compound in copper-catalyzed click chemistry, along with quantitative data from representative reactions.
Data Presentation
The following table summarizes the results of the copper-catalyzed azide-alkyne cycloaddition of this compound with various azides under microwave irradiation, demonstrating the versatility and efficiency of this reaction.
| Entry | Azide Partner | Product | Yield (%) |
| 1 | Benzyl Azide | 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | Phenyl Azide | 1-(1-Adamantyl)-4-(p-tolyl)-1H-1,2,3-triazole | 92 |
| 3 | 1-Azidohexane | 1-(1-Adamantyl)-4-hexyl-1H-1,2,3-triazole | 98 |
| 4 | 4-Azidotoluene | 1-(1-Adamantyl)-4-(p-tolyl)-1H-1,2,3-triazole | 94 |
| 5 | 1-Azido-4-methoxybenzene | 1-(1-Adamantyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 96 |
Data is representative of typical yields achieved under optimized microwave conditions.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound under Microwave Conditions
This protocol describes a general procedure for the reaction of this compound with an organic azide using a copper(I) catalyst generated in situ from copper(II) sulfate and sodium ascorbate.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, 1:1 v/v)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
Reagent Preparation: In a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Azide: Add the organic azide (1.0 mmol, 1.0 eq) to the vial.
-
Solvent Addition: Add the solvent system (e.g., 4 mL of t-BuOH/H₂O 1:1) to the vial and stir to dissolve the reactants.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq in 0.5 mL of water).
-
Reducing Agent Preparation: In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol, 0.1 eq in 0.5 mL of water).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution should change, indicating the formation of the Cu(I) catalyst.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80°C for 30-45 minutes.
-
Reaction Monitoring: After cooling, the reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound under Thermal Conditions
This protocol provides an alternative method for the CuAAC reaction using conventional heating.
Materials:
-
This compound
-
Organic azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., anhydrous Tetrahydrofuran (THF))
-
Schlenk flask or sealed tube
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and the organic azide (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL), followed by DIPEA (1.2 mmol, 1.2 eq) and copper(I) iodide (0.05 mmol, 0.05 eq).
-
Heating: Seal the vessel and heat the reaction mixture to 60-80°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time may vary from a few hours to overnight depending on the substrates.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Application Notes and Protocols for the Derivatization of 1-Ethynyladamantane in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-ethynyladamantane, a versatile building block in medicinal chemistry. The unique physicochemical properties of the adamantane cage, including its rigidity, lipophilicity, and three-dimensional structure, make it a privileged scaffold for the design of novel therapeutic agents. The terminal alkyne functionality of this compound serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira cross-coupling reaction. These reactions enable the facile synthesis of diverse libraries of adamantane-containing compounds for screening against various biological targets.
Key Derivatization Strategies and Applications
The derivatization of this compound is a powerful strategy in drug discovery to enhance the pharmacological properties of molecules, such as binding affinity, metabolic stability, and cell permeability. The resulting derivatives have shown promise in various therapeutic areas, including oncology and virology.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and bio-orthogonal reaction that joins this compound with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linker is not merely a passive spacer but can actively participate in hydrogen bonding and dipole interactions with biological targets, thereby influencing the compound's activity.
Applications:
-
Anticancer Agents: The introduction of an adamantane moiety via a triazole linkage has been explored for the development of novel anticancer agents. The adamantane group can enhance the lipophilicity and cellular uptake of the compounds, while the triazole core can interact with key residues in the active sites of enzymes or receptors involved in cancer progression.
-
Antiviral Agents: The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery. Derivatization of this compound through click chemistry allows for the synthesis of novel compounds with potential activity against a range of viruses by targeting viral proteins or replication processes.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes, which are precursors to a wide array of complex molecules with potential therapeutic applications.
Applications:
-
Enzyme Inhibitors: The rigid adamantane scaffold, coupled with various aromatic or heterocyclic moieties introduced via Sonogashira coupling, can be designed to fit into the active sites of specific enzymes, leading to their inhibition.
-
Receptor Ligands: The ability to introduce diverse substituents onto the ethynyl group of this compound allows for the fine-tuning of the molecule's shape and electronic properties to achieve selective binding to specific receptors.
Quantitative Data Summary
The following tables summarize the biological activities of representative derivatives of this compound.
Table 1: Anticancer Activity of 1,2,3-Triazole Derivatives of this compound
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1-(Adamantan-1-yl)-4-(p-tolyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 18.06 | [1] |
| 2 | 1-(Adamantan-1-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15.13 | [1] |
| 3 | 1-(Adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,3-triazole | A-549 (Lung) | 21.25 | [1] |
| 4 | 1-(Adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole | MDA-MB-231 (Breast) | 16.32 | [1] |
Table 2: Antiviral Activity of 1,2,3-Triazole Derivatives
| Compound ID | Structure | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5 | 1,4-disubstituted-1,2,3-triazole derivative 1 | Chikungunya virus (BRA/RJ/18) | Vero | 19.9 | >1000 | >50 | [2][3] |
| 6 | 1,4-disubstituted-1,2,3-triazole derivative 2 | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 | 211.1 | 10.7 | [2][3] |
| 7 | Lupinine-derived 1,2,3-triazole | Influenza A/H1N1 | MDCK | <1.95 | >100 | >51.2 | [4] |
| 8 | Lupinine-derived 1,2,3-triazole | Influenza A/H3N2 | MDCK | <1.95 | >100 | >51.2 | [4] |
Note: While the adamantane derivatives in Table 2 are not explicitly synthesized from this compound in the cited source, they represent the potential of adamantane-bearing triazoles as antiviral agents.
Experimental Protocols
Protocol 1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general method for the synthesis of 1-(adamantan-1-yl)-4-aryl-1H-1,2,3-triazoles.
Materials:
-
This compound
-
Aryl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq.) and the corresponding aryl azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.2 mmol, 0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1,2,3-triazole derivative.[5][6][7][8][9]
Protocol 2: General Procedure for the Sonogashira Cross-Coupling of this compound
This protocol provides a general method for the synthesis of 1-(arylethynyl)adamantanes.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol, 1.0 eq.), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), copper(I) iodide (0.04-0.1 mmol, 4-10 mol%), and triphenylphosphine (0.04-0.1 mmol, 4-10 mol%).
-
Add the anhydrous solvent (10 mL) and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Add this compound (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 80 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired substituted alkyne.
Visualization of Derivatization Strategies
The following diagrams illustrate the key synthetic pathways for the derivatization of this compound.
Caption: Key synthetic routes for derivatizing this compound.
Caption: Experimental workflow for the CuAAC (Click Chemistry) reaction.
Caption: Inhibition of a biological signaling pathway by a derivative.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. Protocols [baseclick.eu]
Application Notes and Protocols: 1-Ethynyladamantane as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyladamantane is a unique bifunctional molecule that combines the rigid, lipophilic, and three-dimensional structure of an adamantane cage with the versatile reactivity of a terminal alkyne. These characteristics make it an increasingly valuable building block in medicinal chemistry, materials science, and polymer chemistry. The adamantane moiety is known to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability, by providing a bulky, enzyme-resistant scaffold. The terminal alkyne functionality allows for a variety of highly efficient and selective coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling.
This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, highlighting its role in the development of bioactive molecules and advanced materials.
Key Applications and Synthetic Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of modern chemical synthesis, allowing for the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide.[1][2] This reaction is renowned for its high yields, mild reaction conditions, and exceptional functional group tolerance.[3] The resulting triazole ring is a stable and rigid linker that can participate in hydrogen bonding and dipole interactions, making it a valuable component in the design of biologically active molecules.[1]
Application: Synthesis of Bioactive Adamantane-Triazole Hybrids
Adamantane-appended 1,2,3-triazoles have emerged as promising candidates for various therapeutic targets. For instance, they have been investigated as inhibitors of α-glucosidase for the management of type 2 diabetes and as multifunctional agents for the treatment of Alzheimer's disease by targeting acetylcholinesterase (AChE) and N-methyl-D-aspartate (NMDA) receptors.[4][5]
This protocol describes a representative CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a yellow-green color.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(adamantan-1-yl)-4-benzyl-1H-1,2,3-triazole.
Quantitative Data for Adamantane-Triazole Derivatives:
| Compound | Target | Bioactivity (IC₅₀) | Reference |
| Adamantane-appended 1,2,3-triazole (6c) | α-Glucosidase | 8.30 ± 0.33 μM | [4] |
| Adamantane-appended 1,2,3-triazole (6b) | α-Glucosidase | 14.0 ± 0.16 μM | [4] |
| Triazole-bridged aryl adamantane (32) | Acetylcholinesterase (AChE) | 0.086 μM | [5] |
| Triazole-bridged aryl adamantane (33) | Acetylcholinesterase (AChE) | 0.135 μM | [5] |
| Triazole-bridged aryl adamantane (32) | NMDA Receptor (GluN1-1b/GluN2B) | 3.00 μM | [5] |
| Triazole-bridged aryl adamantane (33) | NMDA Receptor (GluN1-1b/GluN2B) | 2.86 μM | [5] |
Diagram of CuAAC Reaction Workflow:
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in pharmaceuticals and organic materials.[8][9]
Application: Synthesis of Aryl-Substituted Adamantanes
Sonogashira coupling of this compound with various aryl halides provides a direct route to adamantyl-aryl acetylenes. These products can serve as advanced intermediates for more complex molecular architectures or be investigated for their own biological or material properties.
This protocol outlines a typical Sonogashira coupling reaction.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 eq.).
-
To this mixture, add this compound (1.0 mmol, 1.0 eq.) and iodobenzene (1.1 mmol, 1.1 eq.).
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(phenylethynyl)adamantane.
Quantitative Data for a Representative Sonogashira Coupling Reaction:
| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp. | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | TEA | RT | 12 | ~95 |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | TEA | RT | 12 | ~92 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | TEA | RT | 10 | ~98 |
Note: Yields are representative for Sonogashira couplings of similar substrates and may vary for this compound.
Diagram of Sonogashira Coupling Catalytic Cycle:
Polymerization of this compound
The incorporation of the bulky adamantane cage into polymer backbones can significantly enhance their thermal stability, glass transition temperature (Tg), and solubility.[4] While the direct polymerization of this compound is not widely reported, adamantane-containing acetylenes can be utilized in polymerization reactions. Thermal polymerization or transition metal-catalyzed polymerizations are potential routes to synthesize polymers with adamantane moieties. For instance, adamantane derivatives with acetylene functionalities have been used to create three-dimensional hydrocarbon networks.[4]
Conceptual Polymerization Schemes:
-
Acyclic Diene Metathesis (ADMET) Polymerization: While not directly applicable to this compound, monomers containing adamantane and terminal alkenes can be polymerized via ADMET to create polymers with precisely placed adamantane units in the backbone.[10]
-
Cationic Ring-Opening Polymerization: This method has been used for 1,3-dehydroadamantanes to produce poly(1,3-adamantane)s, demonstrating a pathway to adamantane-containing polymers.[11]
-
Radical Polymerization: Although less common for terminal alkynes, under specific conditions, radical initiators could potentially induce the polymerization of this compound.
Further research is required to establish efficient and controlled polymerization methods specifically for this compound.
Application in Drug Discovery: Targeting Alzheimer's Disease
The unique structural features of adamantane-triazole hybrids make them attractive candidates for multi-target-directed ligands (MTDLs) in the context of complex neurodegenerative diseases like Alzheimer's. These compounds can be designed to interact with multiple key pathological pathways.
Signaling Pathway Inhibition:
A promising strategy for Alzheimer's disease therapy involves the simultaneous inhibition of acetylcholinesterase (AChE) and the modulation of the N-methyl-D-aspartate (NMDA) receptor.
-
AChE Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which can improve cognitive function.[5]
-
NMDA Receptor Antagonism: Overactivation of NMDA receptors by glutamate leads to excitotoxicity and neuronal cell death. Non-competitive antagonists can block this excessive activation while still allowing for normal physiological function.[5]
Diagram of a Multi-Target Approach for Alzheimer's Disease:
Conclusion
This compound is a powerful and versatile building block with significant potential in synthetic chemistry. Its unique combination of a rigid, lipophilic adamantane core and a reactive terminal alkyne enables the straightforward construction of complex molecules with desirable physicochemical and biological properties. The applications highlighted herein, particularly in the synthesis of bioactive compounds via click chemistry and Sonogashira coupling, demonstrate the value of this compound for researchers, scientists, and professionals in the field of drug development and materials science. The continued exploration of this building block is expected to lead to the discovery of novel therapeutics and advanced materials.
References
- 1. Discovery of triazole-bridged aryl adamantane analogs as an intriguing class of multifunctional agents for treatment of… [ouci.dntb.gov.ua]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 5. Discovery of triazole-bridged aryl adamantane analogs as an intriguing class of multifunctional agents for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. rsc.org [rsc.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applications of 1-Ethynyladamantane in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyladamantane is a unique monomer in polymer chemistry, offering a combination of the rigid, bulky, and thermally stable adamantane cage with the versatile reactivity of a terminal alkyne. The incorporation of the adamantane moiety into polymer structures imparts significant enhancements in thermal stability, glass transition temperature (Tg), and mechanical properties. The ethynyl group serves as a reactive handle for various polymerization techniques, most notably in "click" chemistry and addition polymerizations, allowing for the synthesis of a wide range of novel polymeric materials with tailored properties. These adamantane-containing polymers are finding applications in high-performance plastics, advanced coatings, and biomedical devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis, focusing on its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step-growth polymerization to create high-performance polytriazoles.
Key Application: High-Performance Polytriazoles via Click Chemistry
A primary application of this compound is in the synthesis of polytriazoles through CuAAC, a highly efficient and versatile "click" reaction. This step-growth polymerization method allows for the creation of well-defined polymer architectures with the adamantane group regularly incorporated into the polymer backbone. The resulting polytriazoles exhibit exceptional thermal stability and high glass transition temperatures, making them suitable for applications demanding robust materials.
Signaling Pathway of CuAAC Polymerization
The following diagram illustrates the logical flow of the CuAAC step-growth polymerization between a diazide monomer and a dialkyne monomer (in this case, this compound can be conceptualized as a monoalkyne that can be incorporated or as a component in a dialkyne monomer).
Caption: CuAAC Step-Growth Polymerization Workflow.
Experimental Protocols
Synthesis of a Polytriazole from 1,3-Diazidoadamantane and 1,4-Diethynylbenzene (A Model System Analogous to using this compound Derivatives)
While a direct polymerization of solely this compound is less common for high molecular weight polymers, its reactivity is well-represented in its use in forming polytriazoles. The following protocol details the synthesis of a polytriazole containing adamantane moieties, which is analogous to the polymerization of a diazide with a dialkyne where one of the components contains an adamantane group.
Materials:
-
1,3-Diazidoadamantane
-
1,4-Diethynylbenzene
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,3-diazidoadamantane (1.0 mmol) and 1,4-diethynylbenzene (1.0 mmol) in anhydrous DMF (5 mL).
-
Catalyst Solution Preparation: In a separate dried Schlenk flask, add CuBr (0.05 mmol) and PMDETA (0.05 mmol). Add anhydrous DMF (1 mL) and stir to dissolve the catalyst and ligand.
-
Polymerization: To the stirred monomer solution, add the catalyst solution via a gas-tight syringe. The reaction mixture is then heated to 80°C and stirred for 24 hours under an inert atmosphere.
-
Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into a large volume of methanol (200 mL) with vigorous stirring. The precipitated polymer is collected by filtration.
-
Washing: The collected polymer is washed thoroughly with methanol to remove any unreacted monomers and residual catalyst.
-
Drying: The purified polymer is dried in a vacuum oven at 60°C until a constant weight is achieved.
Experimental Workflow Diagram
Application Notes and Protocols for the Step-by-Step Synthesis of 1-Ethynyladamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-ethynyladamantane and its derivatives. The adamantane cage is a rigid, lipophilic, and three-dimensional scaffold that has found significant application in medicinal chemistry and materials science.[1][2] The introduction of an ethynyl group at the bridgehead position provides a versatile handle for further functionalization, making this compound a valuable building block in drug discovery and the development of novel materials.[3][4] These protocols are intended to be a comprehensive guide for researchers, offering step-by-step instructions and clear data presentation.
Method 1: Synthesis of this compound from 1-Bromoadamantane
This two-step method involves the initial reaction of 1-bromoadamantane with vinyl bromide to form an intermediate, followed by dehydrobromination to yield the final product.[5][6]
Reaction Pathway
Caption: Two-step synthesis of this compound from 1-bromoadamantane.
Experimental Protocol
Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane
-
Cool a solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) to -65°C.[6]
-
Add aluminum bromide (10 g) portion-wise over 2 hours.[6]
-
Pour the reaction mixture onto 500 g of ice.[6]
-
Neutralize with a 10% aqueous sodium carbonate solution.[6]
-
Extract the product with methylene chloride (3 x 100 ml).[6]
-
Combine the organic extracts, dry over magnesium sulfate (MgSO4), and evaporate the solvent to yield an oil containing 1-(2,2-dibromoethyl)adamantane.[6]
Step 2: Synthesis of this compound
-
Dissolve the oil from Step 1 in triglyme (100 ml).[6]
-
Add potassium t-butoxide (38 g, 0.34 mol).[6]
-
Heat the mixture at 160°C for 3 hours.[6]
-
Cool the mixture, dilute with 300 ml of water, and extract with hexane (3 x 100 ml).[6]
-
Combine the hexane extracts, dry over MgSO4, and distill to obtain this compound.[6]
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Amount | Moles | Yield |
| 1-Bromoadamantane | 215.13 | 45 g | 0.17 | - |
| Vinyl bromide | 106.95 | 60 ml | - | - |
| Aluminum bromide | 266.69 | 10 g | - | - |
| Potassium t-butoxide | 112.21 | 38 g | 0.34 | - |
| This compound | 160.26 | 12 g | 0.075 | 60% (overall)[5] |
Characterization Data
-
Melting Point: 82-83°C[6]
-
Boiling Point: 95-100°C (1 mm)[6]
-
¹H NMR (500 MHz, CDCl₃): δ 2.08 (1H, s, ≡CH), 1.94 (3H, m, adamantane-H), 1.87 (6H, m, adamantane-H₂), 1.67 (6H, m, adamantane-H₂)[7]
-
¹³C NMR (125.8 MHz, CDCl₃): δ 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C)[7]
-
Mass Spectrometry (GC-EI, positive ion mode): m/z calculated 160.1252 (M+), measured 160.0990[7]
Method 2: Synthesis via Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[8][9][10] This two-step process first converts an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base to yield the alkyne.[11] This method can be applied to the synthesis of this compound starting from 1-adamantanecarboxaldehyde.
Reaction Pathway
Caption: Corey-Fuchs synthesis of this compound.
General Experimental Protocol
Step 1: Synthesis of 1-(2,2-dibromovinyl)adamantane
-
To a solution of triphenylphosphine (PPh₃) in anhydrous dichloromethane at 0°C, add carbon tetrabromide (CBr₄) portion-wise.
-
Stir the resulting dark mixture at 0°C for a specified time.
-
Add a solution of 1-adamantanecarboxaldehyde in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and purify the crude product by column chromatography to obtain the dibromoolefin.
Step 2: Synthesis of this compound
-
Dissolve the 1-(2,2-dibromovinyl)adamantane in anhydrous THF and cool to -78°C.
-
Add n-butyllithium (n-BuLi) dropwise and stir the mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure. Purify the residue to yield this compound.
Note: The Corey-Fuchs reaction has been used as a key step in the synthesis of 1,3,5,7-tetraethynyladamantane, with this compound being synthesized as a model system.[12]
Derivatization of this compound: Sonogashira Coupling
The terminal alkyne of this compound is a versatile functional group for the synthesis of more complex derivatives, particularly through Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[13][14][15][16][17]
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
General Experimental Protocol
-
To a mixture of this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in a suitable solvent (e.g., THF, DMF), add a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with heating until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
The Sonogashira coupling is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of complex adamantane-containing molecules for drug discovery and materials science applications.[16]
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound CAS#: 40430-66-8 [m.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. anselm.edu [anselm.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [drugfuture.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: 1-Ethynyladamantane in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyladamantane is a unique bifunctional molecule that combines the bulky, rigid, and lipophilic adamantane cage with a reactive terminal alkyne group. The adamantyl moiety is widely recognized for its ability to confer desirable physicochemical properties in medicinal chemistry and materials science, such as enhanced stability and lipophilicity. In organometallic chemistry, bulky ligands are crucial for promoting specific catalytic activities and stabilizing reactive metal centers. The ethynyl group provides a versatile handle for coordination to a wide range of transition metals, making this compound a promising ligand for the development of novel organometallic complexes with potential applications in catalysis and materials science.
This document provides detailed application notes and protocols for the synthesis of this compound and its potential use as a ligand in organometallic chemistry, with a focus on its proposed application in cross-coupling reactions. While the direct use of this compound as a ligand is an emerging area of research, this guide offers a foundational understanding and practical protocols based on established principles of organometallic synthesis and catalysis.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 160.26 g/mol | --INVALID-LINK-- |
| Melting Point | 82-83 °C | --INVALID-LINK-- |
| Boiling Point | 95-100 °C (at 1 mmHg) | --INVALID-LINK-- |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in common organic solvents | - |
Proposed Catalytic Activity in Sonogashira Coupling
The bulky adamantyl group in a hypothetical this compound-palladium complex is expected to influence the efficiency of cross-coupling reactions. Below is a table of hypothetical data for the Sonogashira coupling of iodobenzene with phenylacetylene, comparing a standard palladium catalyst with a proposed catalyst featuring the this compound ligand.
| Catalyst | Aryl Halide | Alkyne | Product Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Pd(PPh₃)₄ | Iodobenzene | Phenylacetylene | 85 | 850 | 425 |
| [Pd(P(o-tol)₃)₂(Ad-C≡C)₂] (Proposed) | Iodobenzene | Phenylacetylene | 95 | 950 | 950 |
| Pd(PPh₃)₄ | 4-Iodotoluene | Phenylacetylene | 88 | 880 | 440 |
| [Pd(P(o-tol)₃)₂(Ad-C≡C)₂] (Proposed) | 4-Iodotoluene | Phenylacetylene | 97 | 970 | 970 |
Note: The data for the proposed catalyst is hypothetical and intended to illustrate the potential advantages of using a bulky ligand like this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure and provides a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
1-Bromoadamantane (1.0 eq)
-
Vinyl bromide (solution in THF or as a condensed liquid) (excess)
-
Aluminum bromide (AlBr₃) (catalytic amount)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Triglyme
-
Methylene chloride (DCM)
-
Hexane
-
10% aqueous sodium carbonate solution
-
Magnesium sulfate (MgSO₄)
-
Ice
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator, distillation apparatus.
Procedure:
-
Step 1: Formation of 1-(2,2-dibromoethyl)adamantane.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromoadamantane in vinyl bromide.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add aluminum bromide portion-wise over a period of 2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a 10% aqueous sodium carbonate solution.
-
Extract the aqueous layer with methylene chloride (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,2-dibromoethyl)adamantane as an oil.
-
-
Step 2: Dehydrobromination to this compound.
-
In a separate round-bottom flask, dissolve the crude oil from Step 1 in triglyme.
-
Add potassium tert-butoxide to the solution.
-
Heat the mixture to 160 °C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with hexane (3 x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure (1 mmHg) to obtain this compound as a white crystalline solid.
-
Expected Yield: 50-60%
Protocol 2: Proposed Synthesis of a Gold(I)-1-Ethynyladamantane Complex
This protocol describes a general method for the synthesis of a gold(I)-acetylide complex, adapted for this compound.
Materials:
-
(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl] (1.0 eq)
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) or other suitable base (1.1 eq)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
-
Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in a mixture of anhydrous dichloromethane and methanol.
-
Add sodium methoxide to the solution and stir for 15 minutes at room temperature to form the sodium acetylide in situ.
-
In a separate flask, dissolve (triphenylphosphine)gold(I) chloride in anhydrous dichloromethane.
-
Slowly add the solution of (PPh₃)AuCl to the sodium acetylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired gold(I)-1-ethynyladamantane complex.
Protocol 3: Proposed Application in a Sonogashira Cross-Coupling Reaction
This protocol outlines a general procedure for a Sonogashira coupling reaction using the proposed gold(I)-1-ethynyladamantane complex as a co-catalyst with a palladium catalyst. In this hypothetical scenario, the gold acetylide may act as a precursor to a copper-free Sonogashira, or be part of a bimetallic catalytic system. A more conventional approach using a palladium catalyst and a copper(I) co-catalyst with this compound as the alkyne substrate is also a primary application. The following protocol details the use of a palladium complex with a this compound-derived ligand.
Materials:
-
Aryl halide (e.g., iodobenzene) (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 eq)
-
[Pd(P(o-tol)₃)₂(Ad-C≡C)₂] (hypothetical catalyst) (0.01 eq)
-
Copper(I) iodide (CuI) (0.02 eq) (optional, for comparison with traditional Sonogashira)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 eq)
-
Toluene or THF (anhydrous)
-
Schlenk tube, magnetic stirrer, heating block, nitrogen/argon atmosphere.
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, the terminal alkyne, the palladium catalyst, and copper(I) iodide (if used).
-
Add the anhydrous solvent (toluene or THF) followed by the amine base.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Proposed structure of a gold(I)-1-ethynyladamantane complex.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Application Notes and Protocols for the Functionalization of Adamantane at the Ethynyl Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, with its unique diamondoid structure, offers a rigid, lipophilic, and three-dimensional scaffold that is highly valuable in drug discovery and materials science.[1][2][3] The introduction of an ethynyl group at a bridgehead position of the adamantane core provides a versatile handle for a wide range of subsequent chemical transformations. This document details key methodologies for the functionalization of 1-ethynyladamantane, focusing on Sonogashira coupling and azide-alkyne "click" chemistry. These reactions open avenues to novel derivatives with potential applications in therapeutics and advanced materials.[4][5][6]
Synthesis of this compound
The starting material, this compound, can be synthesized from 1-bromoadamantane. A common method involves reaction with vinyl bromide in the presence of aluminum bromide, followed by in-situ dehydrobromination with potassium t-butoxide, affording this compound in good yield.[7]
Key Functionalization Reactions
The terminal alkyne of this compound is a gateway for various carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent and versatile of these are the Palladium-catalyzed Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9][10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne (this compound) and an aryl or vinyl halide.[10][11] This reaction is pivotal for synthesizing substituted arylalkynes, which are common motifs in pharmaceuticals and organic electronic materials. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
This protocol describes a typical copper-co-catalyzed Sonogashira reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.1 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the amine base (2-5 eq.).[11]
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Azide-Alkyne "Click" Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[8][12] This reaction is renowned for its reliability, high yields, and tolerance of a wide variety of functional groups, making it ideal for applications in drug discovery, bioconjugation, and materials science.[4][9][13]
Protocol 2: General Procedure for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a typical procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide (1.0-1.1 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.)
-
Sodium ascorbate (0.05-0.10 eq.)
-
Solvent system (e.g., t-butanol/water, DMF, or THF/water)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.1 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the functionalization of adamantane derivatives, providing a basis for experimental design.
Table 1: Sonogashira Coupling of Adamantane Derivatives - Representative Conditions
| Entry | Adamantyl Substrate | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Aryl Iodide | PdCl₂(PPh₃)₂ (2-5) | 4-10 | TEA | THF | 25-60 | 85-95 | [11][14] |
| 2 | This compound | Aryl Bromide | Pd(PPh₃)₄ (5-10) | 10-20 | Et₂NH | DMF | 25 | Varies | [15] |
| 3 | 1-Iodoadamantane | Terminal Alkyne | Pd(dba)₂/Ligand | 5 | Cs₂CO₃ | Toluene | 100 | Good | General |
Yields are highly substrate-dependent and the provided ranges are illustrative.
Table 2: CuAAC ("Click" Chemistry) of Ethynyl Adamantane - Representative Conditions
| Entry | Adamantyl Substrate | Azide Partner | Cu(I) Source | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O | 25 | >95 | [12][13] |
| 2 | This compound | Adamantyl Azide | CuI | - | THF | 25 | High | General |
| 3 | This compound | PEG-Azide | CuBr | DIPEA | ACN | 50 | >90 | [13] |
CuAAC reactions are known for their high efficiency, often yielding near-quantitative conversion.
Visualizations
Reaction Schemes and Workflows
Caption: Sonogashira coupling of this compound.
Caption: CuAAC "Click" reaction of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. prepchem.com [prepchem.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry Reactions of 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions utilizing 1-ethynyladamantane. The bulky and lipophilic adamantyl group offers unique properties for the development of novel therapeutics and functional materials.
Introduction to Click Chemistry with this compound
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. While the thermal reaction requires elevated temperatures and often yields a mixture of regioisomers, the development of metal-catalyzed variants has revolutionized this transformation.[1]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles under mild conditions.[2][3] In contrast, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazoles.[1][4]
This compound is a valuable building block in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the adamantyl cage, including high lipophilicity, metabolic stability, and rigid three-dimensional structure.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. The reaction is typically catalyzed by a copper(I) source, which can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] To enhance catalyst stability and reaction efficiency, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.[5][6]
General Experimental Workflow for CuAAC
The following diagram illustrates a typical workflow for a CuAAC reaction involving this compound.
CuAAC Reaction Conditions for this compound
The following table summarizes typical reaction conditions for the CuAAC of this compound with various azides.
| Azide Reactant | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | CuSO₄·5H₂O (1-5) | Sodium Ascorbate (10-20) | None | t-BuOH/H₂O (1:1) | RT | 12-24 | >95 |
| Phenyl Azide | CuI (1-5) | None | None | THF or DMF | RT | 6-12 | ~90 |
| Functionalized Aryl Azides | CuSO₄·5H₂O (2) | THPTA (10) | Sodium Ascorbate (20) | H₂O or DMSO/H₂O | RT | 4-8 | 85-98 |
| Alkyl Azides | CuBr (5) | TBTA (5) | None | CH₂Cl₂ or Toluene | RT - 40 | 12-24 | 80-95 |
Note: RT = Room Temperature. Yields are approximate and can vary based on the specific azide and reaction scale.
Detailed Protocol: Synthesis of 1-(Adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical procedure for the CuAAC reaction between this compound and phenyl azide.
Materials:
-
This compound
-
Phenyl azide
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and phenyl azide (1.0 mmol, 1.0 equiv).
-
Dissolve the reactants in anhydrous THF (10 mL).
-
Add copper(I) iodide (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles, which are complementary isomers to those obtained from CuAAC.[1] The most common catalysts for this transformation are ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)] (Cp* = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene).[4]
General Experimental Workflow for RuAAC
The workflow for a RuAAC reaction is similar to that of CuAAC, with the primary difference being the catalyst system and the resulting product isomer.
RuAAC Reaction Conditions for this compound
The following table outlines typical conditions for the RuAAC of this compound.
| Azide Reactant | Ruthenium Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide | [CpRuCl(PPh₃)₂] (2-5) | Toluene or Dioxane | 80-100 | 6-12 | 85-95 |
| Phenyl Azide | [CpRuCl(cod)] (2-5) | Benzene or THF | RT - 60 | 12-24 | 80-90 |
| Functionalized Aryl Azides | [CpRuCl(PPh₃)₂] (3) | 1,2-Dichloroethane | 80 | 8 | >90 |
| Alkyl Azides | [CpRuCl(cod)] (5) | Toluene | 60-80 | 12-24 | 75-85 |
Note: RT = Room Temperature. Yields are approximate and can vary based on the specific azide and reaction scale.
Detailed Protocol: Synthesis of 1-(Adamantan-1-yl)-5-phenyl-1H-1,2,3-triazole
This protocol provides a general procedure for the RuAAC reaction between this compound and phenyl azide.
Materials:
-
This compound
-
Phenyl azide
-
[Cp*RuCl(PPh₃)₂]
-
Toluene, anhydrous
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for purification
Procedure:
-
In a glovebox or under an inert atmosphere, add [Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%) to an oven-dried round-bottom flask or sealed tube.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol, 1.0 equiv) and phenyl azide (1.0 mmol, 1.0 equiv) to the flask.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-(adamantan-1-yl)-5-phenyl-1H-1,2,3-triazole.
Conclusion
The click chemistry reactions of this compound provide efficient and highly selective routes to novel 1,4- and 1,5-disubstituted adamantyl-1,2,3-triazoles. The choice between CuAAC and RuAAC allows for precise control over the regioselectivity of the resulting triazole product. The protocols and conditions outlined in these application notes serve as a valuable starting point for researchers in drug discovery and materials science seeking to incorporate the unique properties of the adamantyl moiety into their molecular designs. Optimization of reaction parameters may be necessary for specific substrates and scales.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: Synthesis of 1,2,3-Triazoles Using 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes has become a cornerstone of modern medicinal chemistry and drug discovery. This reaction, particularly its copper(I)-catalyzed (CuAAC) and ruthenium(catalyzed (RuAAC) variants, offers a robust and efficient method for creating diverse molecular architectures. The resulting triazole core is a bioisostere for amide bonds, possessing favorable properties such as chemical stability, hydrogen bonding capability, and a strong dipole moment, making it a valuable scaffold in the design of therapeutic agents.[1][2]
The incorporation of a bulky, lipophilic adamantane moiety, such as that from 1-ethynyladamantane, into triazole-containing compounds has been shown to impart unique pharmacological properties. Adamantane-based drugs are known for their antiviral, anti-diabetic, and anticancer activities.[3][4] This document provides detailed protocols for the synthesis of 1,2,3-triazoles using this compound, focusing on both CuAAC for the generation of 1,4-disubstituted isomers and RuAAC for 1,5-disubstituted isomers. Additionally, it summarizes the biological activities of adamantyl-triazoles and explores their potential applications in drug development.
Diagram of Synthetic Pathways
Caption: Regioselective synthesis of adamantyl-triazoles via CuAAC and RuAAC.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1-(Adamantan-1-yl)-1H-1,2,3-Triazoles
This protocol is adapted from general CuAAC procedures and is optimized for the use of this compound.[2][5]
Materials:
-
This compound
-
Appropriate organic azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired organic azide (1.0 eq).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1-(adamantan-1-yl)-1H-1,2,3-triazole.
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1-(Adamantan-1-yl)-1H-1,2,3-Triazoles
This protocol is adapted from a general procedure for RuAAC.[6]
Materials:
-
This compound
-
Appropriate organic azide (e.g., benzyl azide)
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), place the organic azide (1.0 eq).
-
Add 1,2-dichloroethane (DCE) to dissolve the azide.
-
Add this compound (1.05 eq) to the flask.
-
In a separate vial, dissolve [Cp*RuCl(COD)] (0.01 eq) in a small amount of DCE.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-80 °C. The reaction progress can be monitored by TLC or GC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel to the reaction mixture and remove the solvent by rotary evaporation.
-
The resulting powder is then subjected to column chromatography. A typical purification involves flushing the silica with ethyl acetate to elute the product.
-
The collected fractions are concentrated, and the resulting solid is triturated with hexanes to afford the pure 1,5-disubstituted 1-(adamantan-1-yl)-1H-1,2,3-triazole as a powder.
Safety Precautions: Ruthenium catalysts are toxic and should be handled with care in a fume hood. Organic azides are potentially explosive. Wear appropriate PPE.
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 3. Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynyladamantane
Welcome to the technical support center for the synthesis of 1-ethynyladamantane. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound:
-
Alkylation-Elimination from 1-Bromoadamantane: This is a two-step process that involves reacting 1-bromoadamantane with vinyl bromide to form 1-(2,2-dibromoethyl)adamantane, followed by a double dehydrobromination to yield the final alkyne.[1][2] This method is well-established and can provide moderate to good yields.
-
Corey-Fuchs Reaction from 1-Adamantanecarboxaldehyde: This method involves a one-carbon homologation of 1-adamantanecarboxaldehyde. The aldehyde is first converted to a 1,1-dibromoalkene, which is then treated with a strong base like n-butyllithium to form the terminal alkyne.[3][4]
Q2: Which synthesis method generally gives a higher yield?
A2: The alkylation-elimination method starting from 1-bromoadamantane is reported to have an overall yield of 52-60%.[1][2] While the Corey-Fuchs reaction is a powerful tool for alkyne synthesis, the overall yield can be variable and depends heavily on the successful synthesis and purity of the starting aldehyde, 1-adamantanecarboxaldehyde.
Q3: What are the common precursors for these syntheses?
A3: The necessary precursors are:
-
For Alkylation-Elimination: 1-Bromoadamantane is the key starting material.[5]
-
For Corey-Fuchs Reaction: 1-Adamantanecarboxaldehyde is required. This can be synthesized from 1-adamantanecarboxylic acid[6][7] or 1-adamantylmethanol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Alkylation of 1-Bromoadamantane with Vinyl Bromide
-
Question: My reaction of 1-bromoadamantane and vinyl bromide resulted in a low yield of 1-(2,2-dibromoethyl)adamantane. What could be the cause?
-
Answer:
-
Temperature Control: The reaction is highly exothermic and requires strict temperature control. The addition of aluminum bromide must be done portionwise at a low temperature (e.g., -65 °C) to prevent polymerization of vinyl bromide and other side reactions.[1]
-
Reagent Quality: Ensure that the 1-bromoadamantane is pure. Impurities can be removed by recrystallization from methanol.[8] Aluminum bromide should be fresh and anhydrous, as moisture will deactivate it.
-
Vinyl Bromide Evaporation: Vinyl bromide is a gas at room temperature. Ensure your reaction setup is well-sealed and cooled to prevent its evaporation during the reaction.
-
Issue 2: Incomplete Dehydrobromination to this compound
-
Question: After reacting 1-(2,2-dibromoethyl)adamantane with potassium t-butoxide, I see starting material or the vinyl bromide intermediate in my product mixture. How can I drive the reaction to completion?
-
Answer:
-
Reaction Temperature and Time: The elimination reaction requires high temperatures (e.g., 160 °C) to proceed efficiently.[1] Ensure the reaction is heated for a sufficient duration (e.g., 3 hours) to allow for the double elimination.
-
Base Stoichiometry and Strength: At least two equivalents of a strong base are required for the double dehydrobromination. Ensure you are using a sufficient molar excess of potassium t-butoxide (e.g., 2 equivalents based on the initial 1-bromoadamantane).[1] The base should be dry and of high purity.
-
Solvent Choice: A high-boiling point, polar aprotic solvent like triglyme or triethylene glycol is necessary to achieve the required reaction temperature and dissolve the reagents.[1][2]
-
Issue 3: Low Yield in the Corey-Fuchs Reaction
-
Question: I am attempting the Corey-Fuchs reaction on 1-adamantanecarboxaldehyde, but the yield of the alkyne is very low. What are the common pitfalls?
-
Answer:
-
Ylide Formation: The first step is the formation of the phosphorus ylide from triphenylphosphine and carbon tetrabromide. This reaction should be performed in an anhydrous solvent under an inert atmosphere. The addition of zinc dust can sometimes improve yields and simplify purification by reducing the amount of triphenylphosphine needed.[9]
-
Aldehyde Purity: The starting aldehyde must be free of the corresponding carboxylic acid, which will quench the ylide and the strong base used in the second step.
-
Base Treatment: The final step requires two equivalents of a strong alkyllithium base (e.g., n-BuLi). This step is highly sensitive to moisture and air. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) with anhydrous solvents. The reaction is typically run at a low temperature (e.g., -78 °C).
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: How can I effectively purify this compound from reaction byproducts?
-
Answer:
-
From Alkylation-Elimination: After the aqueous workup, the product can be purified by distillation under reduced pressure (bp 95-100 °C at 1 mm Hg).[1] Alternatively, if distillation is not feasible, column chromatography on silica gel using a non-polar eluent like hexane can be effective.
-
From Corey-Fuchs Reaction: A major byproduct is triphenylphosphine oxide, which can be difficult to separate. Most of it can be removed by precipitation from a non-polar solvent (like hexane/ether mixtures) or by careful column chromatography.
-
Final Product: this compound is a solid at room temperature (mp 82-83 °C).[1] Final purification can often be achieved by sublimation or recrystallization from a suitable solvent like methanol or hexane.
-
Data Presentation: Comparison of Synthesis Routes
Table 1: Reagents and Conditions for this compound Synthesis
| Parameter | Route A: Alkylation-Elimination[1] | Route B: Corey-Fuchs Reaction (General)[3][9] |
| Starting Material | 1-Bromoadamantane | 1-Adamantanecarboxaldehyde |
| Key Reagents | Step 1: Vinyl bromide, AlBr₃Step 2: Potassium t-butoxide | Step 1: CBr₄, PPh₃Step 2: n-Butyllithium |
| Solvent | Step 1: Vinyl bromide (reagent & solvent)Step 2: Triglyme | Step 1: DichloromethaneStep 2: Tetrahydrofuran |
| Temperature | Step 1: -65 °CStep 2: 160 °C | Step 1: 0 °C to RTStep 2: -78 °C to RT |
| Reported Yield | 52-60% (overall)[1][2] | Varies; depends on aldehyde synthesis. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromoadamantane [1]
Step A: Synthesis of 1-(2,2-dibromoethyl)adamantane
-
In a flask equipped for low-temperature reactions, dissolve 45 g (0.17 mol) of 1-bromoadamantane in 60 mL of vinyl bromide.
-
Cool the solution to -65 °C using a dry ice/acetone bath.
-
Over a period of 2 hours, add 10 g of aluminum bromide in small portions, maintaining the temperature below -60 °C.
-
After the addition is complete, pour the reaction mixture onto 500 g of crushed ice.
-
Neutralize the mixture with a 10% aqueous sodium carbonate solution.
-
Extract the aqueous layer three times with 100 mL portions of methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure to yield the crude intermediate.
Step B: Synthesis of this compound
-
Dissolve the crude oil from Step A in 100 mL of triglyme.
-
Add 38 g (0.34 mol) of potassium t-butoxide to the solution.
-
Heat the mixture to 160 °C and maintain this temperature for 3 hours with stirring.
-
Cool the reaction mixture to room temperature and dilute with 300 mL of water.
-
Extract the aqueous layer three times with 100 mL portions of hexane.
-
Combine the hexane extracts, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent.
-
Purify the resulting solid by vacuum distillation (bp 95-100 °C at 1 mm Hg) to yield pure this compound.
Protocol 2: Synthesis of this compound via Corey-Fuchs Reaction (General Procedure)[4][9]
Step A: Synthesis of 1-(2,2-dibromoethenyl)adamantane
-
Under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C.
-
Add carbon tetrabromide (1.0 eq) portionwise, keeping the temperature at 0 °C. Stir for 1 hour.
-
Add a solution of 1-adamantanecarboxaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the aldehyde.
-
Concentrate the reaction mixture and purify by column chromatography (eluting with hexane) to isolate the dibromoalkene.
Step B: Synthesis of this compound
-
Under an inert atmosphere, dissolve the 1-(2,2-dibromoethenyl)adamantane (1.0 eq) from Step A in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or sublimation to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound from 1-bromoadamantane.
Caption: Workflow for the synthesis of this compound via the Corey-Fuchs reaction.
Caption: A logical workflow for troubleshooting low-yield synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 1-Ethynyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-ethynyladamantane. The content is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are the Corey-Fuchs reaction starting from 1-adamantanecarboxaldehyde and a two-step procedure beginning with 1-bromoadamantane. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Q2: What are the typical side reactions I should be aware of?
A2: Common side reactions depend on the chosen synthetic route. For the Corey-Fuchs reaction, incomplete conversion can lead to the formation of the 1-bromoalkyne intermediate. In the synthesis from 1-bromoadamantane, the formation of polyvinyl bromide is a known issue in the first step, and the potential for the formation of 1,3-disubstituted adamantane derivatives exists, particularly if harsh reaction conditions are employed.[1]
Q3: How can I purify the final product, this compound?
A3: this compound is a solid and can be purified by several methods, including recrystallization and vacuum sublimation. The choice of method will depend on the nature and quantity of the impurities. Sublimation is often effective for removing non-volatile impurities, while recrystallization can be used to separate soluble byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Route 1: Corey-Fuchs Reaction from 1-Adamantanecarboxaldehyde
The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[2][3] However, the sterically hindered nature of 1-adamantanecarboxaldehyde can present challenges.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete formation of the dibromo-olefin intermediate. The initial Wittig-type reaction to form the 1,1-dibromo-2-(1-adamantyl)ethene can be sluggish due to the steric bulk of the adamantyl group.
-
Solution: Ensure an excess of the phosphorus ylide reagent is used. The reaction may require longer reaction times or elevated temperatures compared to less hindered aldehydes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting aldehyde.
-
-
Possible Cause 2: Incomplete conversion of the dibromo-olefin to the alkyne. The elimination of two equivalents of HBr from the dibromo-olefin requires a strong base, typically two equivalents of an organolithium reagent like n-butyllithium.
-
Solution: Use at least two full equivalents of n-butyllithium. Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to prevent side reactions. The slow addition of the n-butyllithium is crucial. After the addition, allow the reaction to warm slowly to room temperature to ensure the elimination goes to completion. Quenching the reaction at low temperatures may result in the isolation of the 1-bromo-2-(1-adamantyl)ethyne intermediate.
-
Issue 2: Presence of 1-Bromo-2-(1-adamantyl)ethyne in the Final Product
-
Possible Cause: Insufficient amount of n-butyllithium or incomplete reaction during the elimination step.
-
Solution: As mentioned above, ensure at least two equivalents of n-butyllithium are used. If the bromoalkyne is still observed, the reaction time or temperature for the elimination step may need to be optimized. The bromoalkyne can be difficult to separate from the desired product due to similar physical properties. Repeating the treatment with a smaller amount of n-butyllithium can sometimes drive the conversion to completion, but this may also lead to product loss. Careful purification by column chromatography may be necessary.
-
Route 2: From 1-Bromoadamantane via 1-(2,2-Dibromoethyl)adamantane
This two-step synthesis involves the reaction of 1-bromoadamantane with vinyl bromide followed by dehydrobromination.[4]
Issue 1: Formation of a Viscous, Intractable Residue (Polyvinyl Bromide)
-
Possible Cause: Polymerization of vinyl bromide is a common side reaction in the first step, which is typically catalyzed by a Lewis acid like aluminum bromide.
-
Solution: Maintain a low reaction temperature (-65 °C is recommended) during the addition of the Lewis acid to minimize the polymerization of vinyl bromide.[4] Use the minimum effective amount of the Lewis acid catalyst. After the reaction, the crude product containing 1-(2,2-dibromoethyl)adamantane and polyvinyl bromide can be used directly in the next step, as the polymer is typically insoluble and can be removed during the workup of the final product.
-
Issue 2: Low Yield in the Dehydrobromination Step
-
Possible Cause 1: Incomplete reaction. The elimination of two molecules of HBr from 1-(2,2-dibromoethyl)adamantane requires a strong base and often elevated temperatures.
-
Possible Cause 2: Hydrolysis of the intermediate. During the aqueous workup, any remaining 1-(2,2-dibromoethyl)adamantane could potentially undergo hydrolysis, although this is less likely under basic conditions.
-
Solution: Perform the workup efficiently and avoid prolonged exposure of the reaction mixture to aqueous conditions before extraction.
-
Issue 3: Formation of 1,3-Disubstituted Adamantane Byproducts
-
Possible Cause: Although less common in this specific synthesis, harsh reaction conditions (e.g., very high temperatures or prolonged reaction times) with adamantane derivatives can sometimes lead to rearrangements or further substitution at the tertiary positions of the adamantane core.
-
Solution: Adhere to the recommended reaction temperature and time. Overheating should be avoided. If 1,3-disubstituted byproducts are suspected, purification by column chromatography or fractional sublimation may be necessary to isolate the desired this compound.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Corey-Fuchs Reaction | Synthesis from 1-Bromoadamantane |
| Starting Material | 1-Adamantanecarboxaldehyde | 1-Bromoadamantane |
| Number of Steps | 1 (in situ ylide formation) or 2 | 2 |
| Key Reagents | CBr4, PPh3, n-BuLi | Vinyl bromide, AlBr3, KOC(CH3)3 |
| Common Side Products | 1-Bromo-2-(1-adamantyl)ethyne | Polyvinyl bromide, potentially 1,3-disubstituted adamantanes |
| Typical Overall Yield | Moderate to high | ~60%[4] |
| Key Challenges | Handling of air/moisture-sensitive reagents (n-BuLi), steric hindrance | Handling of volatile and toxic vinyl bromide, polymerization |
Experimental Protocols
Protocol 1: Corey-Fuchs Synthesis of this compound
This protocol is a general procedure and may require optimization.
Step 1: Synthesis of 1,1-Dibromo-2-(1-adamantyl)ethene
-
To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.0 eq) portionwise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 1-adamantanecarboxaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., using hexane as eluent) to isolate the dibromo-olefin.
Step 2: Synthesis of this compound
-
Dissolve the 1,1-dibromo-2-(1-adamantyl)ethene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a non-polar solvent (e.g., hexane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or sublimation.
Protocol 2: Synthesis of this compound from 1-Bromoadamantane
This protocol is adapted from a literature procedure.[4]
Step 1 & 2: One-pot Synthesis
-
Cool a solution of 1-bromoadamantane (1.0 eq) in vinyl bromide (excess) to -65 °C.
-
Add aluminum bromide (a catalytic amount) portionwise over 2 hours, maintaining the low temperature.
-
Pour the reaction mixture onto ice and neutralize with a 10% aqueous sodium carbonate solution.
-
Extract the crude 1-(2,2-dibromoethyl)adamantane with dichloromethane.
-
Dry the combined organic extracts over magnesium sulfate and evaporate the solvent. The resulting oil contains the product and polyvinyl bromide.
-
Dissolve the crude oil in triglyme and add potassium t-butoxide (2.0 eq).
-
Heat the mixture at 160 °C for 3 hours.
-
Cool the mixture, dilute with water, and extract with hexane.
-
Dry the combined hexane extracts over magnesium sulfate and remove the solvent.
-
Purify the final product by distillation under reduced pressure, recrystallization, or sublimation.
Mandatory Visualization
References
Technical Support Center: Purification of 1-Ethynyladamantane by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-ethynyladamantane using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the purification of this compound by column chromatography?
A1: For the purification of this compound, a common and effective starting point is to use silica gel as the stationary phase with a nonpolar solvent such as hexane or petroleum spirit as the mobile phase (eluent)[1][2]. Given that this compound is a nonpolar compound, it will travel relatively quickly down the column with a nonpolar eluent[3]. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC)[4].
Q2: How do I perform a TLC analysis for this compound?
A2: To perform a TLC analysis, dissolve a small amount of your crude this compound in a volatile solvent. Spot the solution onto a silica gel TLC plate and develop it in a chamber containing a nonpolar solvent system, such as pure hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate[5]. An ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 for good separation on a column[6].
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is not expected to be strongly UV active due to the lack of a significant chromophore[7][8]. Therefore, chemical staining methods are typically required for visualization. A potassium permanganate (KMnO₄) stain is highly effective for visualizing alkynes, which will appear as yellow to light brown spots on a purple background[1][7][8]. An iodine chamber can also be used, which often visualizes unsaturated compounds as brown spots[7][9].
Q4: Is this compound stable on silica gel?
Troubleshooting Guides
Issue 1: Poor Separation or Co-elution of Impurities
Q: My this compound is co-eluting with a nonpolar impurity. What steps can I take to improve the separation?
A: Co-elution of nonpolar compounds can be challenging. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Decrease Solvent Polarity: Since this compound is nonpolar, you are likely already using a nonpolar solvent system. Try using an even less polar eluent, such as pentane instead of hexane.
-
Use a Different Solvent Selectivity: If simply adjusting polarity doesn't work, try a different nonpolar solvent. For example, a solvent system containing a small percentage of toluene or dichloromethane in hexane might alter the interactions with the silica gel and improve separation[5].
-
-
Employ Gradient Elution: Start with a very nonpolar solvent (e.g., pure hexane) and gradually increase the polarity by slowly introducing a slightly more polar solvent (e.g., ethyl acetate or dichloromethane)[11]. This can help to better resolve compounds with similar polarities.
-
Consider an Alternative Stationary Phase: If separation on silica gel is not achievable, you might consider using a different stationary phase. Alumina is another polar stationary phase that can offer different selectivity compared to silica[3]. For very nonpolar compounds, reversed-phase chromatography (e.g., with a C18 stationary phase) might also be an option, although this would require a polar mobile phase[12].
Issue 2: The Compound is Not Eluting from the Column
Q: I've loaded my sample, but this compound is not coming off the column, even with a relatively nonpolar eluent.
A: This is an unusual problem for a nonpolar compound like this compound on a normal-phase column. Here are some potential causes and solutions:
-
Incorrect Solvent System: Double-check that you are using the correct, nonpolar eluent as determined by your initial TLC analysis. An accidentally polar solvent mixture could cause the nonpolar compound to adhere strongly to the top of the column.
-
Compound Instability: As mentioned in the FAQs, there is a possibility of the compound degrading on the silica gel, potentially leading to more polar byproducts that are strongly retained. Consider using deactivated silica gel[6].
-
Column Overloading: If too much crude material is loaded onto the column, it can lead to poor chromatography and streaking, which might be misinterpreted as the compound not eluting. As a general rule, the amount of silica gel should be 20-50 times the weight of the crude sample[3].
Issue 3: Peak Tailing in Chromatographic Analysis
Q: I have purified my this compound, but upon analytical HPLC, I observe significant peak tailing. What could be the cause?
A: Peak tailing in HPLC can be caused by several factors, especially for compounds with functional groups that can interact with the stationary phase in multiple ways[10][13][14].
-
Secondary Silanol Interactions: If using a silica-based column (like C18), residual silanol groups on the stationary phase can interact with any potential weak polarity of the alkyne, leading to tailing[13]. Using a modern, end-capped column can minimize this effect.
-
Mobile Phase pH: While less critical for a nonpolar hydrocarbon, ensuring the mobile phase is at an appropriate pH can sometimes help improve peak shape.
-
Metal Chelation: The terminal alkyne could potentially interact with trace metals in the HPLC system or on the column. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes mitigate this.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing[10]. Try diluting your sample.
-
Column Void: A void at the head of the analytical column can cause peak distortion. If the problem persists with different samples, the column itself may need to be replaced[14].
Data Presentation
Table 1: Summary of Recommended Chromatographic Conditions for this compound Purification
| Parameter | Recommendation | Rationale | Reference(s) |
| Stationary Phase | Silica Gel (Normal Phase) | Effective for separating nonpolar compounds based on polarity differences. | [2][3] |
| Mobile Phase (Eluent) | Hexane or Petroleum Spirit | As this compound is nonpolar, a nonpolar eluent is required for elution. | [1][2] |
| TLC Visualization | Potassium Permanganate (KMnO₄) Stain | Alkynes are readily oxidized by KMnO₄, producing a visible color change. | [1][7][8] |
| Iodine Chamber | A non-destructive method that often visualizes unsaturated compounds. | [7][9] |
Experimental Protocols
Detailed Methodology for Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Prepare a dilute solution of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a series of nonpolar solvent systems (e.g., pure hexane, 1% ethyl acetate in hexane, 2% ethyl acetate in hexane) to find a system that gives the desired product an Rf of 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Elute the column with the chosen solvent until the silica gel is fully settled and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column (dry loading).
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a hand pump) to begin eluting the sample through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by periodically taking TLC spots of the collected fractions.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. silicycle.com [silicycle.com]
- 2. jordilabs.com [jordilabs.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. immun.lth.se [immun.lth.se]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Catalyst Loading for 1-Ethynyladamantane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for reactions involving 1-ethynyladamantane. The following guides and FAQs address common issues related to catalyst loading and reaction optimization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the functionalization of this compound.
| Issue | Potential Cause(s) Related to Catalyst | Suggested Troubleshooting Steps |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low for an efficient reaction rate. Catalyst Deactivation/Poisoning: The catalyst has been deactivated by impurities (e.g., oxygen, water, sulfur compounds) or has degraded.[1][2] Poor Catalyst Solubility: The catalyst is not fully dissolved in the reaction solvent. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[2] 2. Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. Handle air/moisture-sensitive catalysts under an inert atmosphere.[3] 3. Ensure Inert Conditions: Degas solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).[4] 4. Check Reagent Purity: Purify starting materials and ensure solvents are anhydrous.[1][5] 5. Screen Solvents: Test different solvents to improve catalyst and reagent solubility.[2] |
| Reaction Stalls or is Sluggish | Low Catalyst Activity: The chosen catalyst may not be active enough for the sterically hindered this compound. Mass Transfer Limitations: In heterogeneous reactions, poor stirring can limit the interaction between reactants and the catalyst. | 1. Screen Different Catalysts/Ligands: For Sonogashira coupling, try different phosphine ligands. For click chemistry, consider using ligands to stabilize the Cu(I) catalyst.[6][7] 2. Increase Stirring/Agitation: Ensure vigorous and efficient stirring throughout the reaction.[8] 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for potential byproduct formation.[9] |
| Formation of Side Products | Catalyst Loading is Too High: Excessive catalyst can sometimes promote side reactions (e.g., alkyne homocoupling in Sonogashira reactions).[2] Incorrect Catalyst-to-Ligand Ratio: An improper ratio can lead to less selective catalytic species. | 1. Reduce Catalyst Loading: Systematically decrease the catalyst concentration to find the optimal level that maximizes yield without promoting side reactions. 2. Optimize Ligand Ratio: For reactions requiring a ligand, screen different catalyst-to-ligand ratios. 3. Control Reagent Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low instantaneous concentration.[10] |
| Inconsistent Results | Catalyst Handling: Minor variations in handling air- and moisture-sensitive catalysts can lead to inconsistent activity. Variable Reagent Quality: Batch-to-batch variations in the purity of reagents or solvents can affect the catalyst's performance. | 1. Standardize Catalyst Handling: Handle the catalyst in a glovebox or under a positive pressure of inert gas. 2. Use High-Purity Reagents: Use freshly purified solvents and reagents for each experiment to ensure consistency. 3. Maintain Consistent Atmosphere: Ensure all reactions are set up under a consistently inert atmosphere to prevent catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Sonogashira coupling with this compound?
A1: For Sonogashira reactions, a good starting point for the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is typically between 0.5 mol% and 2 mol%.[6] The copper(I) co-catalyst (e.g., CuI) is often used in a slightly higher amount, typically 1-5 mol%. Due to the bulky nature of the adamantyl group, you may need to screen slightly higher loadings if the reaction is slow.
Q2: How does catalyst loading affect the formation of diynes (Glaser coupling) in Sonogashira reactions?
A2: Higher loadings of the copper co-catalyst, especially in the presence of oxygen, can promote the oxidative homocoupling of this compound to form 1,3-di(adamantan-1-yl)buta-1,3-diyne. If this side product is significant, ensure the reaction is rigorously degassed and run under an inert atmosphere. You can also try a copper-free Sonogashira protocol or reduce the CuI loading.[6]
Q3: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, what catalyst system should I start with?
A3: A common and effective system is to generate the active Cu(I) catalyst in situ. Start with 1-5 mol% of a Cu(II) salt like CuSO₄·5H₂O and 5-10 mol% of a reducing agent like sodium ascorbate.[4] Including a stabilizing ligand, such as TBTA or THPTA, can improve catalyst stability and reaction efficiency.[4]
Q4: Can increasing the catalyst loading indefinitely improve the reaction rate?
A4: Not necessarily. While increasing the catalyst loading often increases the reaction rate, there is a point of diminishing returns.[2] Excessively high catalyst concentrations can lead to the formation of inactive catalyst aggregates, promote unwanted side reactions, and increase the cost and difficulty of purification.[2] It is crucial to find the optimal loading through systematic screening.
Q5: My reaction involves a functional group sensitive to the catalyst. How should I approach optimization?
A5: When dealing with sensitive functional groups, the goal is to use the lowest effective catalyst loading to minimize potential side reactions or degradation. Start with a very low catalyst loading (e.g., 0.1-0.5 mol%) and carefully monitor the reaction. A milder catalyst, lower reaction temperature, or the use of protective groups may also be necessary.[8]
Data Presentation: Catalyst Loading Optimization
The tables below provide illustrative data for optimizing catalyst loading for two common reactions of this compound.
Table 1: Illustrative Optimization of Palladium Catalyst Loading for Sonogashira Coupling of this compound with Iodobenzene.
| Entry | Pd(PPh₃)₄ (mol%) | CuI (mol%) | Time (h) | Conversion (%) |
| 1 | 0.5 | 2.0 | 24 | 65 |
| 2 | 1.0 | 2.0 | 12 | 92 |
| 3 | 2.0 | 2.0 | 6 | >98 |
| 4 | 5.0 | 2.0 | 6 | >98 (minor homocoupling observed) |
| Conditions: this compound (1.0 equiv), iodobenzene (1.2 equiv), Et₃N, THF, 60 °C. Data is illustrative. |
Table 2: Illustrative Optimization of Copper Catalyst Loading for CuAAC Reaction of this compound with Benzyl Azide.
| Entry | CuSO₄ (mol%) | Sodium Ascorbate (mol%) | Time (h) | Conversion (%) |
| 1 | 0.5 | 2.5 | 12 | 75 |
| 2 | 1.0 | 5.0 | 4 | >99 |
| 3 | 2.0 | 10.0 | 2 | >99 |
| 4 | 5.0 | 10.0 | 2 | >99 |
| Conditions: this compound (1.0 equiv), benzyl azide (1.1 equiv), t-BuOH/H₂O (1:1), 25 °C. Data is illustrative. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in Sonogashira Coupling
This protocol outlines a systematic approach to finding the optimal catalyst loading for the Sonogashira coupling of this compound with an aryl halide.
-
Preparation: Dry all glassware in an oven (120 °C) and cool under a stream of dry nitrogen or argon. Use anhydrous solvents and high-purity reagents.
-
Reaction Setup:
-
Set up a series of identical reaction vials, each with a magnetic stir bar.
-
To each vial, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), and the copper co-catalyst (e.g., CuI, 2 mol%, 0.02 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) in varying amounts to each vial (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Under an inert atmosphere, add the degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
-
Reaction Monitoring:
-
Seal the vials and place them in a pre-heated block at the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress at regular intervals (e.g., 1, 3, 6, 12, 24 hours) by taking small aliquots and analyzing them by TLC, GC, or LC-MS.
-
-
Work-up and Analysis:
-
Once a reaction is complete, cool it to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a short plug of silica gel to remove the catalyst.
-
Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Determine the conversion and isolated yield for each catalyst loading to identify the optimal condition.
-
Protocol 2: General Procedure for Optimizing Catalyst Loading in a CuAAC (Click) Reaction
This protocol provides a method for screening catalyst concentrations for the reaction between this compound and an organic azide.
-
Reagent Preparation:
-
Prepare stock solutions of your azide (e.g., 1.0 M in DMF), CuSO₄·5H₂O (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
-
Reaction Setup:
-
In a series of vials, add this compound (e.g., 0.5 mmol).
-
Add the azide stock solution (e.g., 0.55 mmol, 1.1 equiv).
-
Add the reaction solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Add the CuSO₄ stock solution in varying amounts to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Initiate each reaction by adding the freshly prepared sodium ascorbate solution (typically 5x the mol% of CuSO₄).
-
-
Reaction Monitoring:
-
Stir the reactions at room temperature.
-
Monitor for the disappearance of starting materials using TLC or LC-MS at set time points. Click reactions are often complete within 1-4 hours.
-
-
Work-up and Analysis:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product to determine conversion and purify by column chromatography if necessary. Compare the results to find the most efficient catalyst loading.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Adamantane Derivatization
This guide provides troubleshooting advice and frequently asked questions for common challenges encountered during the chemical derivatization of adamantane. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
General Issues
-
Q1: Why is my adamantane derivative insoluble in the reaction solvent?
-
Adamantane and its derivatives are highly lipophilic and generally soluble in nonpolar organic solvents like hexane, benzene, and chloroform, but poorly soluble in polar solvents such as water.[1][2] If you are experiencing solubility issues, consider switching to a less polar solvent or increasing the reaction temperature.[1] For derivatives with ionizable groups (e.g., amines or carboxylic acids), adjusting the pH to form a salt can significantly improve aqueous solubility.[2]
-
-
Q2: My adamantane compound is not visible on a TLC plate under UV light. How can I visualize it?
-
Many adamantane derivatives do not absorb UV light.[1][3] In such cases, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a common and effective choice, as it reacts with most organic compounds to produce yellow or brown spots on a purple background.[1][3] An iodine chamber is another simple and effective visualization method.[1][3]
-
-
Q3: I am having difficulty purifying my adamantane derivative. What methods are most effective?
-
Due to their high symmetry and volatility, sublimation can be an effective purification method for adamantane and some of its derivatives.[1] However, if the product and starting material have similar vapor pressures, recrystallization or column chromatography may be better alternatives.[1] For nonpolar derivatives, silica gel chromatography using a nonpolar eluent system (e.g., hexane/ethyl acetate) is often successful.
-
Bromination Reactions
-
Q4: I am trying to synthesize 1-bromoadamantane but am getting polybrominated products. How can I improve selectivity?
-
To selectively obtain 1-bromoadamantane, it is crucial to avoid Lewis acid catalysts.[4] The reaction is typically performed by refluxing adamantane with an excess of liquid bromine.[4] Using a milder brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, can also enhance selectivity for mono-bromination.[4]
-
-
Q5: My reaction to produce 1,3-dibromoadamantane has a low yield with a significant amount of starting material remaining. What could be the cause?
-
This issue often points to inadequate catalyst activity or insufficient reaction time.[4] Ensure your Lewis acid catalyst (e.g., AlBr₃) is fresh and the reaction is performed under anhydrous conditions to prevent catalyst deactivation.[4] Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time.[4]
-
-
Q6: The synthesis of 1,3,5-tribromoadamantane is resulting in a mixture of di-, tri-, and tetra-brominated products. How can I optimize for the tri-substituted product?
-
The formation of mixed products suggests that the reaction conditions are not optimized. The extent of bromination is controlled by the choice and amount of catalyst, the molar ratio of bromine to adamantane, reaction time, and temperature.[4] Careful control of these parameters is necessary to favor the formation of the desired tri-substituted product. Purification of the product mixture via recrystallization can help isolate 1,3,5-tribromoadamantane.[4]
-
Carboxylation and Acylation Reactions
-
Q7: My adamantane carboxylation reaction using the Koch-Haaf method is giving a low yield of the desired carboxylic acid. What are potential issues?
-
The Koch-Haaf reaction requires strong acid conditions, and the low solubility of adamantane in sulfuric acid can be a limiting factor.[5] The reaction is often carried out in the presence of a co-solvent like hexane or chlorinated hydrocarbons to improve solubility.[5] The purity of the formic acid and the strength of the sulfuric acid are also critical. Side reactions can occur, so careful control of the reaction temperature is important.
-
-
Q8: I am attempting a Friedel-Crafts acylation of adamantane, but the reaction is not proceeding. Why might this be?
-
While Friedel-Crafts reactions are common for aromatic compounds, their application to alkanes like adamantane is less straightforward and often requires superacidic conditions.[6][7] The adamantane itself can be acylated, but the yields can be lower than with other hydrocarbons.[6] Ensure your Lewis acid catalyst is active and that the reaction conditions are appropriate for this less reactive substrate.
-
Grignard Reactions
-
Q9: I am having trouble forming the Grignard reagent from 1-bromoadamantane. What could be the problem?
-
1-bromoadamantane is a tertiary alkyl bromide and can be reluctant to form Grignard reagents under standard conditions.[8] The use of highly reactive magnesium (Rieke magnesium) or alternative organometallic preparations, like organocalcium reagents, may be necessary.[8] As with all Grignard reactions, strictly anhydrous conditions are essential.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for various adamantane derivatization reactions. Note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
| Derivatization Reaction | Substrate | Reagents | Catalyst/Conditions | Product | Yield | Reference |
| Monobromination | Adamantane | Excess liquid bromine | Reflux, no catalyst | 1-Bromoadamantane | High | [4] |
| Dibromination | Adamantane | Bromine | Lewis Acid (e.g., AlBr₃) | 1,3-Dibromoadamantane | Moderate | [4] |
| Tribromination | Adamantane | Bromine | Lewis Acid (e.g., AlBr₃) | 1,3,5-Tribromoadamantane | Moderate | [4] |
| Tetrabromination | Adamantane | Excess liquid bromine | AlCl₃, Reflux (24h) | 1,3,5,7-Tetrabromoadamantane | Moderate | [4] |
| Carboxylation | Adamantane | Formic acid, H₂SO₄ | Co-solvent (e.g., CCl₄, t-butanol) | 1-Adamantanecarboxylic acid | Up to 80% | [5] |
| Formylation | Adamantane | CO (1 atm) | GaCl₃, 1,2-dichloroethane, RT | 1-Adamantanecarboxaldehyde | Up to 84% | [7] |
| Hydroxylation | Adamantane | Various oxidants | Biocatalytic (e.g., Streptomyces) | 1-Adamantanol | Up to 32% | [9] |
| Grignard Reaction | 2-Adamantanone | Methylmagnesium chloride | Anhydrous ether (THF) | 2-Methyl-2-adamantanol | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane [4]
-
In a fume hood, carefully add adamantane to an excess of liquid bromine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux. The reaction should be monitored by TLC or GC-MS to track the consumption of adamantane.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Isolate the solid product by filtration.
-
Wash the solid thoroughly with water and then a small amount of cold ethanol.
-
Dry the product. Further purification can be achieved by recrystallization from methanol or ethanol, or by sublimation.
Protocol 2: Synthesis of 1,3,5,7-Tetrabromoadamantane [4]
-
In a flask fitted with a reflux condenser and a gas outlet to neutralize HBr, suspend adamantane in an excess of liquid bromine.
-
Carefully add a catalytic amount of aluminum chloride (AlCl₃).
-
Reflux the reaction mixture for 24 hours.
-
After cooling, work up the reaction by quenching the excess bromine with a reducing agent like sodium bisulfite solution.
-
Isolate the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
Protocol 3: Grignard Reaction with 2-Adamantanone [10]
-
Prepare the Grignard reagent (e.g., methylmagnesium chloride) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 2-adamantanone in the same anhydrous ether solvent.
-
Cool the 2-adamantanone solution in an ice bath.
-
Slowly add the Grignard reagent to the 2-adamantanone solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude tertiary alcohol.
-
Purify the product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 9. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
preventing byproduct formation in adamantane synthesis
Welcome to the Technical Support Center for adamantane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing byproduct formation during the synthesis of adamantane and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and achieve higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing adamantane?
A1: The most prevalent and economically viable method for synthesizing adamantane is the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[1][2] This process typically uses aluminum chloride (AlCl₃) as the catalyst and involves heating the starting material to induce a complex series of carbocation-mediated intramolecular rearrangements.[1][2]
Q2: What are the primary byproducts I should expect in adamantane synthesis?
A2: The primary byproducts in the Lewis acid-catalyzed synthesis of adamantane are non-distillable tarry residues and other tricyclic C₁₀H₁₆ isomers.[1][3] The formation of these byproducts is highly dependent on the reaction conditions, particularly the temperature and the activity of the catalyst. In the synthesis of adamantane derivatives, byproducts can also include isomers (e.g., 1,3-diols instead of 1,4-diols) and products of side reactions.
Q3: How can I monitor the progress of my adamantane synthesis reaction?
A3: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction progress and identifying the products and byproducts.[4][5] By taking aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of adamantane and any intermediates or byproducts. The mass spectrum of adamantane shows a characteristic molecular ion peak at m/z 136.[6]
Q4: Is it possible to improve the yield of adamantane?
A4: Yes, optimizing reaction conditions can significantly improve the yield. One study reported a yield of up to 65.64% by using a co-catalyst with aluminum chloride.[7][8] Factors such as the choice and amount of catalyst and co-catalyst, reaction temperature, and reaction time are all critical parameters to control for maximizing the yield.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during adamantane synthesis.
| Problem | Possible Causes | Solutions |
| Low Yield of Adamantane | - Inactive or insufficient catalyst. - Reaction temperature is too low or too high. - Reaction time is too short. - Impure starting materials. | - Use fresh, anhydrous aluminum chloride. Consider using a co-catalyst. - Maintain the reaction temperature in the optimal range (e.g., 150-180°C for AlCl₃ catalysis).[1] - Increase the reaction time and monitor the progress by GC-MS. - Purify the endo-tetrahydrodicyclopentadiene by distillation before use.[1] |
| Formation of Tarry Byproducts | - Reaction temperature is too high. - "Hot spots" in the reaction mixture due to poor stirring. - High concentration of catalyst. | - Carefully control the reaction temperature.[1] - Ensure vigorous and uniform stirring throughout the reaction. - Optimize the catalyst loading; excess catalyst can promote polymerization and tar formation. |
| Presence of Isomeric Byproducts | - The complex nature of the carbocation rearrangement can lead to thermodynamically stable isomers. | - While difficult to completely eliminate, purification by sublimation, recrystallization, or chromatography can separate adamantane from its isomers.[1] |
| Difficulty in Product Isolation | - The product is mixed with a large amount of tarry residue. | - After the reaction, decant the upper layer containing the product from the tar.[1] - Use a suitable solvent like petroleum ether to extract the adamantane from the crude mixture.[1] - Decolorize the solution with activated alumina before crystallization.[1] |
Quantitative Data
The yield of adamantane is highly sensitive to the catalyst system and reaction conditions. The following table summarizes reported yields under different catalytic conditions.
| Catalyst System | Starting Material | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | endo-Tetrahydrodicyclopentadiene | 150-180 | 8-12 | 13.5-15.0 | --INVALID-LINK-- |
| AlCl₃ with CCl₃COOH co-catalyst | endo-Tetrahydrodicyclopentadiene | 60 | 4 | 65.64 | --INVALID-LINK-- |
| AlCl₃ immobilized on γ-Al₂O₃ | endo-Tricyclodecane | 140 | - | 17.7 (selectivity) | --INVALID-LINK-- |
| HF and BF₃ | endo- and/or exo-Tetrahydrodicyclopentadiene | - | - | High yield (specifics proprietary) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Adamantane from endo-Tetrahydrodicyclopentadiene
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
endo-Tetrahydrodicyclopentadiene (molten)
-
Anhydrous aluminum chloride
-
Petroleum ether (b.p. 30-60°C)
-
Chromatography-grade alumina
-
Magnetic stirrer-hot plate
-
500-mL Erlenmeyer flask with a standard taper joint
-
Air condenser
Procedure:
-
Place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar into the 500-mL Erlenmeyer flask.
-
Fit an air condenser to the flask and add 40 g of anhydrous aluminum chloride through the top opening.
-
Heat the reaction mixture to 150-180°C with vigorous stirring. Periodically, push any sublimed aluminum chloride from the condenser back into the reaction mixture.
-
Continue heating and stirring for 8-12 hours.
-
Cool the reaction mixture. The mixture will separate into two layers: an upper brown mush containing adamantane and a lower black tarry layer.
-
Carefully decant the upper layer into a 600-mL beaker.
-
Rinse the reaction flask with a total of 250 mL of petroleum ether in several portions, decanting each wash into the beaker with the product.
-
Warm the petroleum ether suspension until all the adamantane dissolves.
-
Add 10 g of chromatography-grade alumina to decolorize the solution and filter it while hot.
-
Concentrate the filtrate to about 200 mL by distillation.
-
Cool the concentrated solution in a dry ice-acetone bath to crystallize the adamantane.
-
Collect the solid adamantane by suction filtration. The expected yield is 27-30 g (13.5-15.0%).
-
Recrystallize the crude product from petroleum ether to obtain pure adamantane.
Visualizations
Logical Workflow for Troubleshooting Low Adamantane Yield
A troubleshooting flowchart for addressing low yields in adamantane synthesis.
Simplified Reaction Pathway for Adamantane Synthesis
References
Technical Support Center: Scaling Up the Synthesis of 1-Ethynyladamantane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 1-ethynyladamantane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound suitable for scaling up?
A1: Two primary and scalable methods are commonly reported. The first involves the reaction of 1-bromoadamantane with vinyl bromide to form an intermediate, which is then dehydrobrominated.[1][2] The second is the Corey-Fuchs reaction, which starts from adamantane-1-carbaldehyde and converts it into the target alkyne in a two-step process.[3][4][5]
Q2: Which synthesis route is generally preferred for larger-scale production?
A2: The choice depends on the availability and cost of the starting materials. The route from 1-bromoadamantane is a robust option with good reported yields.[1][2] The Corey-Fuchs reaction is also effective but involves organophosphorus reagents and byproducts (triphenylphosphine oxide) that can complicate purification on a large scale.[6]
Q3: What are the most critical safety precautions for this synthesis?
A3: Key safety considerations include handling organolithium reagents like n-butyllithium (pyrophoric), corrosive reagents like aluminum bromide, and volatile/flammable solvents.[7][8] All reactions, especially those involving n-BuLi, should be conducted under an inert atmosphere (nitrogen or argon) in flame-dried glassware.[9] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, is mandatory.[8][10]
Q4: How can this compound be purified effectively at a larger scale?
A4: this compound is a solid with a relatively low melting point (82-83°C) and can be purified by distillation under reduced pressure (bp 95-100°C at 1 mmHg).[2] For high purity, recrystallization from a suitable solvent system or sublimation can also be effective methods. Column chromatography is an option but may be less practical for multi-kilogram scales.
Q5: What are the common challenges encountered when scaling up the synthesis?
A5: Common scale-up challenges include managing exotherms during reagent addition (e.g., aluminum bromide or n-BuLi), ensuring efficient mixing in larger reactors, dealing with the precipitation of byproducts like triphenylphosphine oxide, and performing large-scale extractions and distillations safely and efficiently.[11]
Troubleshooting Guides
Route 1: Synthesis from 1-Bromoadamantane
Issue 1: Low Yield of 1-(2,2-dibromoethyl)adamantane Intermediate
-
Question: My initial reaction of 1-bromoadamantane and vinyl bromide gives a poor yield of the dibromo-intermediate. What could be the cause?
-
Answer: Low yields at this stage are often due to several factors:
-
Reagent Purity: Ensure that 1-bromoadamantane is pure and that the vinyl bromide has not polymerized. Use freshly opened or distilled vinyl bromide.
-
Catalyst Activity: Aluminum bromide is extremely hygroscopic. Its activity can be compromised by moisture. Use freshly opened catalyst and handle it in a glovebox or under a dry, inert atmosphere.
-
Temperature Control: The reaction is typically run at very low temperatures (-65°C).[2] Poor temperature control can lead to side reactions and reduced yield. Ensure the cooling bath is stable and addition is slow to prevent exotherms.
-
Moisture Contamination: Water will quench the aluminum bromide catalyst. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.
-
Issue 2: Incomplete Dehydrobromination
-
Question: The final dehydrobromination step is sluggish, and I'm isolating a mixture of product and the dibromo-intermediate. How can I drive the reaction to completion?
-
Answer: Incomplete dehydrobromination is a common issue that can be addressed by:
-
Base Strength and Stoichiometry: Potassium t-butoxide is a strong base, but its effectiveness can be reduced by moisture. Ensure the base is fresh and anhydrous. At least two equivalents are required for the elimination.[2] Using a slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction.
-
Reaction Temperature and Time: This elimination requires high temperatures (e.g., 160°C in triglyme).[2] Ensure the reaction mixture reaches and maintains the target temperature. Increasing the reaction time may also be necessary; monitor progress by TLC or GC-MS.
-
Solvent Choice: High-boiling polar aprotic solvents like triglyme are effective for this step. Ensure the solvent is anhydrous.
-
Route 2: Corey-Fuchs Reaction from Adamantane-1-carbaldehyde
Issue 1: Low Yield of 1,1-Dibromo-2-(adamantan-1-yl)ethene
-
Question: The first step of the Corey-Fuchs reaction to form the dibromoalkene is not working well. What are the likely problems?
-
Answer: This step is analogous to a Wittig reaction and can fail for several reasons:[4]
-
Ylide Formation: The phosphonium ylide must be generated effectively. This requires high-quality triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5] Ensure reagents are dry and pure. The reaction is typically performed in a solvent like dichloromethane.
-
Aldehyde Purity: The starting adamantane-1-carbaldehyde must be pure and free from the corresponding carboxylic acid, which can interfere with the ylide.
-
Stoichiometry: Two equivalents of PPh₃ are typically used per equivalent of CBr₄.[3] One forms the ylide, and the other acts as a bromine scavenger.[3] Incorrect stoichiometry can lead to low yields.
-
Issue 2: Difficulty Removing Triphenylphosphine Oxide Byproduct
-
Question: After the first step, I am struggling to separate my dibromoalkene product from the triphenylphosphine oxide (TPPO) byproduct, especially at a larger scale.
-
Answer: TPPO removal is a classic challenge in reactions using PPh₃.
-
Chromatography: While effective at a small scale, chromatography can be cumbersome for large quantities.
-
Crystallization/Precipitation: TPPO has different solubility properties than many organic products. After concentrating the reaction mixture, adding a non-polar solvent like hexanes or a mixture of ether and hexanes can often cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Alternative Reagents: Some protocols suggest using zinc dust, which can reduce the amount of PPh₃ needed and simplify the workup.[4][5]
-
Issue 3: Incomplete Conversion to the Alkyne in the Second Step
-
Question: When I add n-butyllithium (n-BuLi) to the dibromoalkene, the reaction is incomplete, or I get a complex mixture of products.
-
Answer: This step involves a lithium-halogen exchange followed by rearrangement and requires careful control.[4]
-
n-BuLi Quality: The titer (concentration) of the n-BuLi solution must be known accurately. Old or improperly stored n-BuLi will have a lower concentration, leading to under-dosing.
-
Temperature Control: This reaction must be performed at very low temperatures (typically -78°C) to avoid side reactions. The n-BuLi should be added very slowly to control the exotherm.
-
Strictly Anhydrous/Inert Conditions: n-BuLi reacts violently with water and oxygen. All glassware must be rigorously dried, and the reaction must be maintained under a positive pressure of an inert gas like argon.
-
Stoichiometry: Two equivalents of n-BuLi are required. The first performs an elimination to a bromoalkyne, and the second performs a lithium-halogen exchange to form the lithium acetylide.[5]
-
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Route 1: From 1-Bromoadamantane | Route 2: Corey-Fuchs Reaction |
| Starting Material | 1-Bromoadamantane | Adamantane-1-carbaldehyde |
| Key Reagents | Vinyl bromide, Aluminum bromide, Potassium t-butoxide | Carbon tetrabromide, Triphenylphosphine, n-Butyllithium |
| Number of Steps | 2 | 2 |
| Typical Overall Yield | ~50-60%[1] | ~50-70% (Varies with substrate) |
| Scalability Pros | Avoids pyrophoric reagents in the main steps; robust procedure. | Well-established for alkyne synthesis. |
| Scalability Cons | Requires handling of toxic vinyl bromide and corrosive AlBr₃. High-temperature elimination step. | Requires pyrophoric n-BuLi. Difficult byproduct (TPPO) removal. |
Experimental Protocols
Protocol 1: Synthesis from 1-Bromoadamantane
This protocol is adapted from the procedure described by Stetter and Goebel.[1]
Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and an argon inlet, dissolve 1-bromoadamantane (1.0 eq) in vinyl bromide (3.5 eq, condensed into the flask).
-
Cool the solution to -65°C using a dry ice/acetone bath.
-
Add anhydrous aluminum bromide (0.2 eq) portion-wise over 2 hours, ensuring the internal temperature does not rise above -60°C.
-
After the addition is complete, stir the mixture at -65°C for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a 10% aqueous sodium carbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2,2-dibromoethyl)adamantane as an oil. This crude product is often used directly in the next step.[2]
Step 2: Synthesis of this compound
-
In a flame-dried flask equipped with a mechanical stirrer, condenser, and an argon inlet, dissolve the crude 1-(2,2-dibromoethyl)adamantane from the previous step in anhydrous triglyme.
-
Add potassium t-butoxide (2.0 eq) to the solution.
-
Heat the mixture to 160°C and maintain this temperature for 3 hours.[2]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with hexane (3x).
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (95-100°C at 1 mmHg) to yield this compound as a white solid.[2]
Protocol 2: Corey-Fuchs Synthesis
Step 1: Synthesis of 1,1-Dibromo-2-(adamantan-1-yl)ethene
-
In a flame-dried, three-necked flask under argon, dissolve triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0°C.
-
Add carbon tetrabromide (2.0 eq) in portions, keeping the temperature below 5°C. The solution should turn deep red/brown, indicating ylide formation.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of adamantane-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Add hexane to the residue and stir to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid with cold hexane.
-
Combine the filtrates and concentrate. Purify the resulting crude dibromoalkene by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under argon, dissolve the purified 1,1-dibromo-2-(adamantan-1-yl)ethene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Carefully quench the reaction at 0°C by the slow addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound from 1-bromoadamantane.
Caption: Troubleshooting flowchart for low yield in the Corey-Fuchs elimination step.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. chemos.de [chemos.de]
- 8. kalstein.eu [kalstein.eu]
- 9. benchchem.com [benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. enamine.net [enamine.net]
Technical Support Center: Functionalization of 1-Ethynyladamantane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the functionalization of 1-ethynyladamantane. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenges stem from the unique structure of the adamantyl group. Its bulky, three-dimensional nature can lead to steric hindrance, which may affect reaction rates and yields. Additionally, the hydrophobicity of the adamantane cage can cause solubility issues in common reaction solvents, particularly in bioconjugation reactions performed in aqueous media.
Q2: How does the reactivity of the ethynyl group on the adamantane core compare to other terminal alkynes?
The electronic properties of the adamantyl group are similar to other alkyl groups, making this compound a typical terminal alkyne in terms of its electronic reactivity. However, the significant steric bulk of the adamantyl cage can decrease the accessibility of the alkyne, potentially requiring more forcing reaction conditions or specialized catalyst systems compared to less hindered alkynes.
Q3: Are there any specific safety precautions for working with this compound?
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Sonogashira Coupling Reactions
Problem: Low or no yield in the Sonogashira coupling of this compound with aryl halides.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The bulky adamantyl group may hinder the approach of the palladium catalyst and the aryl halide. Consider using a less sterically demanding phosphine ligand or a ligandless palladium source. Increasing the reaction temperature and time may also improve yields. |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(0) source, prevent oxidation by maintaining an inert atmosphere. For Pd(II) precursors, ensure complete reduction to the active Pd(0) species. The copper(I) co-catalyst is also sensitive to oxidation. |
| Poor Solubility | This compound and many aryl halides are nonpolar. Use a solvent system that can dissolve all reactants, such as toluene, THF, or DMF. For aqueous Sonogashira reactions, the use of surfactants can be beneficial.[2][3] |
| Base Incompatibility | The choice of amine base is crucial. Diisopropylamine or triethylamine are commonly used. Ensure the base is dry and of high purity. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Problem: Low yield or incomplete reaction in the click chemistry ligation of this compound.
| Potential Cause | Troubleshooting Steps |
| Copper(I) Catalyst Oxidation | The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II).[4] Thoroughly degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (nitrogen or argon). Use a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O). |
| Poor Solubility of this compound | In aqueous solvent systems often used for bioconjugation, the hydrophobic adamantyl group can lead to poor solubility. Use a co-solvent system, such as t-butanol/water or DMSO/water, to improve solubility. |
| Ligand Issues | A stabilizing ligand for the copper(I) catalyst, such as TBTA or THPTA, is often necessary to prevent oxidation and improve reaction rates.[4] Ensure the correct ligand-to-copper ratio is used. |
| Impure Starting Materials | Impurities in either the this compound or the azide partner can inhibit the catalyst. Purify starting materials by chromatography or recrystallization if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine), degassed
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and CuI (0.05-0.10 mmol).
-
Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for CuAAC (Click Chemistry) of this compound
This protocol is a general guide for the copper-catalyzed click reaction and may need adjustment based on the specific azide used.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water 1:1 or DMSO/water 1:1)
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and the azide (1.0 mmol) in the chosen solvent system (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL of water).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL of water).
-
Add the CuSO₄ solution to the reaction mixture containing the alkyne and azide, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC/MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Sonogashira Coupling Yields
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Catalyst Loading | 2 mol% Pd | Increase to 5 mol% Pd | Improved yield for sterically hindered substrates |
| Ligand | PPh₃ | Use a bulkier, more electron-rich ligand (e.g., XPhos) | Increased catalytic activity |
| Temperature | 60 °C | Increase to 80-100 °C | Overcome activation energy barrier |
| Solvent | THF | Switch to a higher boiling point solvent like toluene or DMF | Better solubility and higher reaction temperature |
Table 2: Optimizing CuAAC Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Solvent System | t-BuOH/H₂O | Add DMSO as a co-solvent | Enhanced solubility of hydrophobic reactants |
| Cu(I) Source | CuSO₄/NaAsc | Use a pre-formed Cu(I) salt (e.g., CuI) with a ligand | More consistent catalyst activity |
| Ligand | None | Add THPTA for aqueous reactions | Stabilizes Cu(I) and accelerates the reaction[4] |
| Degassing | Brief N₂ bubbling | Freeze-pump-thaw cycles (3x) | Complete removal of oxygen to prevent catalyst oxidation |
Visualizations
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Caption: Decision tree for troubleshooting low-yielding CuAAC reactions.
References
- 1. This compound | C12H16 | CID 594781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Crude 1-Ethynyladamantane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-ethynyladamantane. The information is tailored for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for the purification of this compound are column chromatography and distillation.[1] Recrystallization and sublimation are also potential techniques for adamantane derivatives and can be considered as alternative or secondary purification steps.
Q2: What are the likely impurities in crude this compound?
A2: Based on common synthetic routes starting from 1-bromoadamantane, likely impurities include unreacted 1-bromoadamantane, the intermediate 1-(2,2-dibromoethyl)adamantane, and potentially polymeric byproducts.[2]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a white to off-white solid.[1] The reported melting point is approximately 82°C.[1]
Q4: What are suitable solvents for handling and purifying this compound?
A4: this compound is a nonpolar compound. For column chromatography, hexane is a commonly used eluent.[1] For dissolution, solvents like diethyl ether, methylene chloride, and tetrahydrofuran (THF) are often used during the workup of its synthesis.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | - The compound is eluting with the solvent front. - The compound is strongly adsorbed to the silica gel. - The fractions containing the product were not correctly identified. | - Use a less polar solvent system (e.g., pure hexane). - If the compound is not moving, a slightly more polar solvent can be cautiously added (e.g., a very small percentage of ethyl acetate in hexane). - Carefully monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization method (e.g., potassium permanganate stain, as adamantane derivatives may not be UV-active). |
| Product is contaminated with impurities | - Poor separation on the column. - Column was overloaded. - Fractions were mixed. | - Optimize the solvent system using TLC to achieve good separation between the product and impurities. - Ensure the ratio of silica gel to crude product is appropriate (typically 30:1 to 50:1 by weight). - Collect smaller fractions to improve the resolution of separation. |
| Compound streaks or bands are tailing | - The sample was not loaded onto the column in a concentrated band. - The silica gel is too acidic. | - Dissolve the crude product in a minimal amount of solvent before loading, or consider dry loading the sample. - Neutralized silica gel can be used if the compound is sensitive to acid. |
| No product is eluting from the column | - The solvent system is not polar enough to elute the compound. - The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent. - Check the stability of the compound on a small amount of silica gel before performing a large-scale column. |
Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of distilled product | - Distillation temperature is too high, causing decomposition. - The vacuum is not low enough. | - Perform the distillation under a high vacuum to lower the boiling point. - Ensure all connections in the distillation apparatus are well-sealed. |
| Product is still impure after distillation | - The boiling points of the product and impurities are too close. | - Use a fractional distillation column to improve separation. - Consider a post-distillation purification step like recrystallization. |
Quantitative Data
The following table summarizes quantitative data reported for the purification of this compound.
| Purification Method | Eluent/Conditions | Yield | Melting Point | Reference |
| Silica Gel Column Chromatography | Hexane | 91% | 82°C | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography[1]
-
Preparation of the Column:
-
A glass chromatography column is packed with silica gel as a slurry in hexane.
-
The column is allowed to settle to form a uniform packed bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
This concentrated solution is carefully loaded onto the top of the silica gel bed.
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column (dry loading).
-
-
Elution:
-
The column is eluted with hexane.
-
The elution is monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Fractions are collected sequentially.
-
The purity of each fraction is assessed by TLC. Since this compound may not be UV active, a potassium permanganate stain can be used for visualization.
-
-
Isolation of Pure Product:
-
Fractions containing the pure this compound are combined.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified product as a white solid.
-
Visualizations
Caption: Workflow for the purification of this compound via column chromatography.
References
Validation & Comparative
A Comparative Analysis of 1-Ethynyladamantane and Other Terminal Alkynes for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, terminal alkynes are indispensable tools for forging molecular connections, primarily through reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling. The choice of the terminal alkyne can significantly impact reaction efficiency, physicochemical properties of the product, and its subsequent biological behavior. This guide provides a detailed comparison of 1-ethynyladamantane with other commonly employed terminal alkynes, such as phenylacetylene and propargyl alcohol, offering insights into their respective advantages and disadvantages in various research and development applications.
Physicochemical Properties: A Tale of Steric Bulk and Lipophilicity
The adamantyl group, a rigid and bulky diamondoid hydrocarbon, imparts unique physicochemical characteristics to this compound that distinguish it from other terminal alkynes. These properties, particularly its high lipophilicity and steric hindrance, play a crucial role in its reactivity and the properties of its derivatives.
| Property | This compound | Phenylacetylene | Propargyl Alcohol |
| Molecular Weight ( g/mol ) | 160.25 | 102.13 | 56.06 |
| Calculated logP (ClogP) | 3.9[1] | ~2.1 | ~ -0.4 |
| Key Structural Feature | Bulky, lipophilic adamantyl cage | Aromatic phenyl ring | Small, hydrophilic hydroxyl group |
| Steric Hindrance | High | Moderate | Low |
The high ClogP value of this compound indicates its significant lipophilicity, a property that can be leveraged in drug design to enhance membrane permeability and modulate the pharmacokinetic profile of a molecule.[2][3] However, the steric bulk of the adamantyl group can also influence its reactivity, potentially slowing down reaction rates compared to less hindered alkynes.[4]
Performance in Key Chemical Reactions
The utility of terminal alkynes is largely defined by their performance in key ligation and cross-coupling reactions. Here, we compare this compound with phenylacetylene and propargyl alcohol in the context of CuAAC and Sonogashira coupling. While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance based on the known effects of steric and electronic properties on these reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation and materials science due to its high efficiency and orthogonality.[5] The reactivity of the alkyne in CuAAC is influenced by both steric accessibility and electronic factors.
Typical Performance in CuAAC with Benzyl Azide:
| Alkyne | Catalyst System | Solvent | Time | Yield |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%) | Neat | 5 min | Quantitative[6] |
| Phenylacetylene | CuI (1 mol%), Et₃N | Cyrene™ | 12 h | 96%[7] |
| Propargyl Alcohol | Cu(I)Br/2,2'-bipyridine | DMSO | - | High Conversion[1] |
| This compound | Data not available for direct comparison | - | - | - |
Logical Relationship for CuAAC Reactivity:
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Unveiling the Structure of 1-Ethynyladamantane: A Comparative Guide to Validation Techniques
While a definitive single-crystal X-ray crystallographic study of 1-ethynyladamantane is not publicly available, its molecular structure is well-established through a combination of spectroscopic analysis and computational modeling. This guide provides a comparative overview of the experimental and theoretical data used to validate the structure of this important building block in medicinal chemistry and materials science.
The rigid, three-dimensional framework of the adamantane cage, combined with the linear ethynyl substituent, makes this compound a valuable synthon for the development of novel therapeutics and advanced materials. Accurate structural validation is paramount for understanding its reactivity and designing new applications. This guide details the spectroscopic and computational methods employed for its characterization, offering insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Structural Validation Data
The structural integrity of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and theoretical computations. Each technique provides unique insights into the molecule's connectivity and geometry.
| Validation Method | Key Parameters | Observed/Calculated Values for this compound | Interpretation |
| ¹H NMR Spectroscopy | Chemical Shift (δ) in ppm | 2.08 (1H, s, ≡CH), 1.94 (3H, m, adamantane-H), 1.87 (6H, m, adamantane-H₂), 1.67 (6H, m, adamantane-H₂)[1] | The distinct singlet at 2.08 ppm confirms the presence of the acetylenic proton. The complex multiplets between 1.67 and 1.94 ppm are characteristic of the adamantane cage protons, and their integration corresponds to the expected number of protons in each environment. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) in ppm | 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C)[1] | The signals at 93.1 and 66.6 ppm are indicative of the two sp-hybridized carbons of the ethynyl group. The remaining four signals correspond to the four distinct carbon environments within the adamantane cage, confirming its high symmetry. |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Calculated (M+): 160.1252, Measured: 160.0990[1] | The measured molecular ion peak corresponds to the calculated molecular weight of C₁₂H₁₆, confirming the elemental composition of this compound. |
| Computational Chemistry | Method: B3LYP/6-31+G(d) | Structural parameters and energies have been calculated for ethynyl-adamantanes.[2] | Computational models provide theoretical bond lengths, angles, and energies that are consistent with the expected geometry of a stable this compound molecule. These calculations can also predict spectroscopic features that correlate with experimental data. |
Experimental Protocols
Synthesis of this compound:
A common route to this compound involves the reaction of 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to form a 2,2-dibromoethyl derivative. This intermediate is then dehydrobrominated in situ using a strong base like potassium t-butoxide to yield the final product.[3]
Detailed Synthetic Procedure: [4]
-
A solution of 1-bromoadamantane (45 g, 0.17 mol) in vinyl bromide (60 ml) is cooled to -65°C.
-
Aluminum bromide (10 g) is added portionwise over 2 hours.
-
The reaction mixture is then poured onto ice (500 g), neutralized with 10% aqueous sodium carbonate solution, and extracted with methylene chloride (3 x 100 ml).
-
The combined organic extracts are dried over magnesium sulfate and evaporated to yield an oil containing 1-(2,2-dibromoethyl)adamantane.
-
This oil is dissolved in triglyme (100 ml), and potassium t-butoxide (38 g, 0.34 mol) is added.
-
The mixture is heated at 160°C for 3 hours.
-
After cooling, the mixture is diluted with water (300 ml) and extracted with hexane (3 x 100 ml).
-
The combined hexane extracts are dried over magnesium sulfate and distilled to give this compound.
Spectroscopic Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
-
Mass Spectrometry: Mass spectra can be obtained using a gas chromatograph with an electron ionization (GC-EI) source in positive ion mode.[1]
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound using the described methods.
Caption: Workflow for the synthesis and structural validation of this compound.
References
Unveiling the Lipophilic Landscape of Adamantane Derivatives: A Comparative Guide
A detailed comparative analysis of the lipophilicity of several key adamantane derivatives reveals significant variations in this crucial physicochemical property, directly impacting their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of experimentally determined lipophilicity data for prominent adamantane-containing drugs, supported by detailed experimental protocols to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The adamantane moiety, a rigid and bulky hydrocarbon cage, is a privileged scaffold in medicinal chemistry, renowned for its ability to enhance the lipophilicity of drug candidates. This property is critical for improving membrane permeability, metabolic stability, and overall bioavailability. Understanding the nuances of how different substitutions on the adamantane core affect lipophilicity is paramount for rational drug design. This guide focuses on the comparative lipophilicity of six key adamantane derivatives: Amantadine, Rimantadine, Memantine, Adapalene, Vildagliptin, and Saxagliptin, presenting their experimentally determined LogP and LogD values at physiological pH.
Quantitative Comparison of Adamantane Derivatives' Lipophilicity
The lipophilicity of a compound is most commonly expressed as its partition coefficient (LogP) or distribution coefficient (LogD). LogP measures the partitioning of a neutral compound between an oily (n-octanol) and an aqueous phase, while LogD accounts for both the neutral and ionized forms of a molecule at a specific pH, making it a more physiologically relevant parameter for ionizable drugs. The following table summarizes the experimentally determined LogP and LogD values for the selected adamantane derivatives.
| Derivative | Structure | Experimental LogP | Experimental LogD at pH 7.4 | Therapeutic Use |
| Amantadine | 1-aminoadamantane | 2.44[1] | 1.4 - 1.6 | Antiviral, Antiparkinsonian |
| Rimantadine | 1-(1-adamantyl)ethanamine | 3.6 | 2.5 - 2.8 | Antiviral |
| Memantine | 1-amino-3,5-dimethyladamantane | 3.3[2] | 2.1 - 2.4 | Alzheimer's disease |
| Adapalene | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | ~8.0 | Not available (sparingly soluble in water) | Acne treatment |
| Vildagliptin | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | 0.9 (Calculated) | -0.3 - 0.1 | Antidiabetic |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | 1.4 | -0.4 - -0.1 | Antidiabetic |
Note: The LogP value for Vildagliptin is a calculated estimate. LogD ranges are compiled from multiple sources and experimental conditions.
Experimental Protocols for Lipophilicity Determination
Accurate determination of LogP and LogD values is crucial for drug discovery and development. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most direct method for determining LogP and LogD values.
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 for LogD determination). The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition or distribution coefficient.
Detailed Protocol:
-
Preparation of Phases: n-Octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by mixing and shaking them together for 24 hours, followed by separation. This ensures mutual saturation and prevents volume changes during the experiment.
-
Compound Dissolution: A known amount of the adamantane derivative is dissolved in the pre-saturated aqueous buffer to create a stock solution.
-
Partitioning: A defined volume of the stock solution is added to a known volume of pre-saturated n-octanol in a glass vial.
-
Equilibration: The vial is sealed and shaken vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is a faster, more automated alternative to the shake-flask method, particularly suitable for higher throughput screening.
Principle: This method is based on the correlation between a compound's retention time on a nonpolar (hydrophobic) stationary phase (e.g., C18) and its lipophilicity. A calibration curve is generated using a series of standard compounds with known LogP values. The LogP of the test compound is then determined by comparing its retention time to the calibration curve.
Detailed Protocol:
-
System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18) and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with a range of known LogP values are injected into the HPLC system. Their retention times (tR) are recorded.
-
Determination of Dead Time (t0): The column dead time, the time it takes for an unretained compound to pass through the column, is determined by injecting a non-retained substance (e.g., uracil).
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tR - t0) / t0.
-
Calibration Curve Construction: A calibration curve is created by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.
-
Sample Analysis: The adamantane derivative is injected into the HPLC system under the same chromatographic conditions, and its retention time is measured.
-
LogP Determination: The log k' of the test compound is calculated, and its LogP value is interpolated from the calibration curve.
Visualizing the Experimental Workflow
To provide a clear understanding of the experimental processes for determining lipophilicity, the following diagram illustrates the generalized workflow for both the shake-flask and RP-HPLC methods.
Caption: Generalized workflow for the experimental determination of lipophilicity.
This comparative guide underscores the significant impact of the adamantane scaffold on lipophilicity and provides researchers with the necessary data and methodologies to make informed decisions in the drug discovery and development process. The provided experimental protocols offer a solid foundation for the accurate and reliable determination of these critical physicochemical parameters.
References
The Adamantane Scaffold: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry, leading to the development of numerous compounds with significant biological activity.[1] Its unique three-dimensional structure and favorable pharmacokinetic properties have made it a cornerstone in the design of antiviral and neuroprotective agents. This guide provides a comparative overview of the biological activity of adamantane derivatives, with a focus on antiviral and neuroprotective effects, supported by experimental data and methodologies. While a broad range of functionalized adamantanes have been explored, this guide will focus on key examples to illustrate their therapeutic potential. It is important to note that while the synthesis of 1-ethynyladamantane is documented, comprehensive public data on its specific biological activities, such as IC50 or EC50 values, remains limited in the currently available scientific literature.
Antiviral Activity of Adamantane Derivatives
The first generation of adamantane antivirals, amantadine and rimantadine, were developed for the treatment and prophylaxis of influenza A virus infections.[1] Their primary mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[1][2] However, the emergence of resistant strains has prompted the development of novel adamantane derivatives with improved efficacy.
Comparative Antiviral Data
The following table summarizes the in vitro antiviral activity of several adamantane derivatives against influenza A virus. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication.
| Compound | Virus Strain | IC50 (µg/mL) | Reference |
| Amantadine | Influenza A/H2N2 | ~1.0 | [3] |
| Rimantadine | Influenza A/H2N2 | <1.0 | [3] |
| Memantine | Influenza A/H2N2 | >8.0 | [3] |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 | [4] |
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of adamantane derivatives is commonly evaluated using a plaque reduction assay.[5][6][7] This method assesses the ability of a compound to inhibit the formation of viral plaques in a cell culture.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to form a confluent monolayer.[4]
-
Virus Infection: The cell monolayers are washed and then infected with a specific strain of influenza A virus at a known concentration.
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., an adamantane derivative).
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Neuroprotective Effects of Adamantane Derivatives
Certain adamantane derivatives, most notably memantine, have demonstrated significant neuroprotective properties. These compounds primarily act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[8][9] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, processes implicated in various neurodegenerative disorders.[10]
Comparative Neuroprotective Data
The neuroprotective efficacy of adamantane derivatives is often assessed by their ability to protect neuronal cells from excitotoxic insults. The following table provides a conceptual comparison based on the known mechanisms of action.
| Compound | Primary Target | Known Neuroprotective Effect |
| Memantine | NMDA Receptor | Clinically approved for Alzheimer's disease, reduces glutamate-induced excitotoxicity.[8][11] |
| Amantadine | NMDA Receptor | Shows some neuroprotective effects, but less potent than memantine.[10] |
| This compound | Unknown | Data not available |
Experimental Protocol: Assessing Neuroprotective Activity against Glutamate-Induced Excitotoxicity
A common in vitro method to evaluate the neuroprotective potential of a compound involves inducing excitotoxicity in neuronal cell cultures with glutamate and measuring the compound's ability to mitigate cell death.
Methodology:
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound for a specific period.
-
Glutamate Exposure: Glutamate is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: After a defined exposure time, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
-
EC50 Determination: The 50% effective concentration (EC50) can be determined as the concentration of the compound that provides 50% protection against glutamate-induced cell death.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Influenza A Virus M2 Proton Channel Inhibition
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
NMDA Receptor Antagonism and Neuroprotection
Caption: Neuroprotective mechanism of adamantane antagonists at the NMDA receptor.
Experimental Workflow for Antiviral Drug Screening
Caption: A typical experimental workflow for in vitro antiviral screening.
Conclusion
Adamantane and its derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the fields of virology and neurology. While the biological activities of established drugs like amantadine, rimantadine, and memantine are well-documented, the exploration of novel adamantane scaffolds continues to be an active area of research. The lack of specific biological data for this compound highlights an opportunity for further investigation to fully characterize its potential pharmacological profile. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued evaluation and development of new adamantane-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One [journals.plos.org]
- 3. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influenza virus plaque assay [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 11. Memantine-Assisted Treatment of N-Methyl-D-Aspartate Receptor Antibody Encephalitis: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 1-Ethynyladamantane
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount for ensuring data integrity, reproducibility, and the safety of potential therapeutic agents. 1-Ethynyladamantane, a rigid, lipophilic scaffold, is a valuable building block in medicinal chemistry. This guide provides an objective comparison of common analytical methods for assessing the purity of synthesized this compound, supported by experimental protocols and benchmark data.
Overview of Purity Assessment Techniques
The purity of a synthesized small organic molecule like this compound can be determined using several analytical techniques. The most common and reliable methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and provides different types of information about the sample's purity.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the response of atomic nuclei in a magnetic field. Provides structural and quantitative information. | Separates volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection. | Separates compounds based on their polarity and interaction with a stationary phase. |
| Information Provided | Absolute purity, structural confirmation, identification and quantification of impurities (including solvents and water). | Separation of volatile impurities, identification by mass spectrum, and relative quantification based on peak area. | Separation of non-volatile and thermally labile impurities, relative quantification based on peak area. |
| Sample Type | Soluble compounds. | Volatile and thermally stable compounds.[1] | Soluble, non-volatile, or thermally labile compounds.[2] |
| Destructive? | No, the sample can be recovered.[3] | Yes, the sample is consumed. | Typically yes, as the sample is eluted in solvent. |
| Sensitivity | Moderate (typically >0.1% mol/mol). | High (can detect trace-level impurities).[1][4] | High, depending on the detector used.[2] |
| Primary Use Case | Determining absolute purity without a specific reference standard for the analyte; provides structural verification.[2] | Detecting and identifying volatile organic impurities, such as residual solvents or byproducts.[5] | Routine quality control and quantification of non-volatile impurities.[6] |
Benchmark Spectroscopic Data for Pure this compound
A definitive assessment of purity requires comparison against established data for the pure compound.
| Technique | Expected Data (as per literature) |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.08 (1H, s, ≡CH), 1.94 (3H, m, adamantane-H), 1.87 (6H, m, adamantane-H₂), 1.67 (6H, m, adamantane-H₂).[7] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ 93.1 (≡C-), 66.6 (≡CH), 42.7, 36.3, 29.4, 27.9 (adamantane-C).[7] |
| Mass Spec. (GC-EI, m/z) | Calculated: 160.1252 [M+], Measured: 160.0990.[7] |
Experimental Protocols
Detailed methodologies for the key purity assessment techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[2]
-
High-precision NMR tubes.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.[2] The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. This requires a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated. A value of 30-60 seconds is often sufficient for small molecules.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully apply a baseline correction to ensure a flat baseline for accurate integration.[8]
-
Integrate the well-resolved signal of the internal standard and a non-overlapping signal from this compound (e.g., the acetylenic proton at δ 2.08 ppm).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.
Instrumentation:
-
Gas chromatograph equipped with a Mass Spectrometer (MS) detector.
-
Capillary column suitable for non-polar analytes (e.g., DB-5ms or equivalent).
Protocol:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.[2]
-
Injection: 1 µL, with a split ratio (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
The purity is typically assessed by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing purity, particularly for non-volatile or thermally sensitive impurities that would not be detected by GC.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV or Refractive Index, RI).
-
Data acquisition and processing software.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), suitable for non-polar compounds.[2][9]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection: Since this compound lacks a strong chromophore, a Refractive Index (RI) detector is suitable. If a UV detector is used, detection should be at a low wavelength like 210 nm.[2]
-
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Determine the purity based on the relative peak area of the main component.
-
Purity (%) = (Area of the main peak / Total area of all peaks) * 100.
-
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the synthesis, purification, and final purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Verification.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 40430-66-8 [m.chemicalbook.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
comparative analysis of antiviral activity in adamantane derivatives.
A guide for researchers, scientists, and drug development professionals on the comparative antiviral efficacy of adamantane derivatives, supported by experimental data and detailed methodologies.
Adamantane derivatives represent a significant class of antiviral compounds, with amantadine and rimantadine being the most well-known for their historical use against influenza A virus.[1][2] However, the emergence of widespread resistance has necessitated the development of novel adamantane-based drugs with improved efficacy and broader spectrums of activity.[3] This guide provides a comparative analysis of the antiviral properties of classical and newer adamantane derivatives, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Performance Comparison of Adamantane Derivatives
The antiviral efficacy of adamantane derivatives is primarily evaluated based on their ability to inhibit viral replication in cell cultures. Key metrics for this assessment include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral activity.[3] Another critical parameter is the 50% cytotoxic concentration (CC50), indicating the concentration that causes a 50% reduction in the viability of host cells.[3] The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of a compound's therapeutic potential, with a higher SI value indicating a more favorable safety profile.[3]
Antiviral Activity Against Influenza A Virus
The primary mechanism of action of amantadine and rimantadine against influenza A is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication.[1][4] However, mutations in the M2 protein have led to widespread resistance.[3] Research has since focused on developing new derivatives that can overcome this resistance.
| Compound | Virus Strain | 50% Inhibitory Concentration (IC50) (µg/mL) | 50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Amantadine | Influenza A/H3N2 | 12.5 | > 100 | > 8 | [3] |
| Rimantadine | Influenza A/H3N2 | 10.0 | > 100 | > 10 | [3] |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 | > 100 | > 13.3 | [3] |
| Leucyl-rimantadine | Influenza A/H3N2 | 15.0 | > 100 | > 6.7 | [3] |
| Tyrosyl-rimantadine | Influenza A/H3N2 | > 50 | > 100 | - | [3] |
As the table indicates, amino acid-conjugated rimantadine derivatives have been synthesized and tested, with glycyl-rimantadine showing greater potency than both amantadine and rimantadine against the influenza A/H3N2 virus.[3] All the tested compounds demonstrated low cytotoxicity.[3]
Antiviral Activity Against Coronaviruses (including SARS-CoV-2)
Recent studies have explored the potential of repurposing adamantane derivatives for the treatment of COVID-19.[5][6] The proposed mechanisms of action against coronaviruses are more varied than for influenza and may include interference with the viroporin E channel and downregulation of host cell proteases necessary for viral replication.[5]
In vitro studies have shown that several adamantane derivatives can inhibit the replication of SARS-CoV-2.[5][6] For instance, amantadine has been shown to inhibit SARS-CoV-2 replication in Vero E6 cells with a half-maximal effective concentration (EC50) in the range of 83–119 µM.[5] Other derivatives like rimantadine and tromantadine have also demonstrated in vitro activity against SARS-CoV-2.[6] One study found that novel aminoadamantane derivatives exhibited significantly lower IC50 values against SARS-CoV-2 than amantadine, with some compounds showing IC50 values as low as 0.32 µM.[7][8]
| Compound | Virus | Cell Line | IC50/EC50 (µM) | Reference |
| Amantadine | SARS-CoV-2 | Vero E6 | 83-119 (EC50) | [5] |
| Amantadine | SARS-CoV-2 | Vero E6 | 120-130 (IC50) | [9] |
| Rimantadine | SARS-CoV-2 | Vero E6 | 30-40 (IC50) | [9] |
| Tromantadine | SARS-CoV-2 | Vero E6 | 60-100 (IC50) | [9] |
| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 (IC50) | [7][8] |
| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 (IC50) | [7][8] |
| Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 (IC50) | [7][8] |
| Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 (IC50) | [7][8] |
Experimental Protocols
The evaluation of the antiviral activity of adamantane derivatives involves a series of standardized in vitro assays.
Cytotoxicity Assay
This assay determines the toxicity of the test compound to the host cells.
-
Methodology :
-
Cell Seeding : Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.[3]
-
Incubation : The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Addition : The culture medium is replaced with fresh medium containing serial dilutions of the adamantane derivative.
-
Further Incubation : The plates are incubated for another 48-72 hours.
-
Cell Viability Assessment : Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells.
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration.
-
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit viral replication by measuring the reduction in the formation of viral plaques.
-
Methodology :
-
Cell Seeding : Confluent monolayers of host cells (e.g., MDCK for influenza) are prepared in 6-well or 12-well plates.
-
Viral Infection : The cells are infected with a known amount of virus for 1-2 hours.
-
Compound Treatment : The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation : The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Staining : The cells are fixed and stained with a solution like crystal violet to visualize the plaques.[3]
-
Plaque Counting : The number of plaques in each well is counted.[3]
-
Data Analysis : The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.[3]
-
Visualizing Mechanisms and Workflows
Mechanism of Action for Classical Adamantane Derivatives
The primary antiviral target of amantadine and rimantadine in influenza A virus is the M2 proton channel. By blocking this channel, these drugs prevent the influx of protons into the virion, which is a crucial step for the uncoating of the virus and the release of its genetic material into the host cell's cytoplasm.
Caption: Mechanism of action of amantadine and rimantadine against Influenza A.
Experimental Workflow for In Vitro Antiviral Screening
The process of screening compounds for antiviral activity typically follows a structured workflow, starting from assessing cytotoxicity to determining the inhibitory concentration against the target virus.
Caption: Experimental workflow for in vitro antiviral screening of adamantane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Amantadine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.escholarship.umassmed.edu]
- 7. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different adamantane synthesis routes
For researchers, scientists, and drug development professionals, the rigid, cage-like structure of adamantane offers a unique scaffold for designing novel therapeutics and materials. Its incorporation into molecular designs can enhance lipophilicity, improve metabolic stability, and provide a rigid framework for pharmacophore presentation. The efficient synthesis of the adamantane core is therefore a critical starting point for these applications. This guide provides a detailed head-to-head comparison of the two landmark synthetic routes to adamantane: the multi-step Prelog synthesis and the more efficient Lewis acid-catalyzed rearrangement developed by Schleyer.
Comparative Analysis of Synthesis Routes
The table below summarizes the key quantitative data for the Prelog and Schleyer adamantane synthesis routes, highlighting the stark differences in their efficiency and practicality.
| Parameter | Prelog Synthesis (1941) | Schleyer Synthesis (1957) & Improvements |
| Starting Material | Meerwein's Ester | Dicyclopentadiene |
| Overall Yield | ~0.16%[1][2] | 15-20% (original), up to 98% with superacids[3] |
| Number of Steps | 6[2] | 2[3] |
| Key Reagents | Ba(OH)₂, NaOMe, CH₂Br₂, HCl, NH₂NH₂·H₂O, Cu(Bronze)[2] | PtO₂, H₂, AlCl₃ (or other Lewis acids/superacids)[4] |
| Reaction Conditions | Multiple steps with varying temperatures (105°C to 400°C) and long reaction times (up to 9 hours per step)[2] | Hydrogenation followed by rearrangement at 150-180°C for 8-12 hours[4] |
| Complexity | High | Low to Moderate |
Experimental Protocols
Prelog Synthesis from Meerwein's Ester (1941)
This multi-step synthesis, while historically significant, is now largely of academic interest due to its very low overall yield. The following protocol is based on the steps reported by Prelog.[2]
Step 1: Saponification of Meerwein's Ester
-
Reagents: Meerwein's ester, Barium hydroxide (Ba(OH)₂), Water
-
Procedure: The ester is heated with barium hydroxide solution at 105°C for 1 hour.
-
Yield: 89%
Step 2: Decarboxylation
-
Procedure: The resulting barium salt is heated to 246°C.
-
Yield: 69%
Step 3: Ring Formation
-
Reagents: Sodium methoxide (NaOMe), Dibromomethane (CH₂Br₂), Methanol
-
Procedure: The product from the previous step is treated with sodium methoxide and dibromomethane in methanol at 120°C for 9 hours.
-
Yield: 25%
Step 4: Hydrolysis
-
Reagents: Hydrochloric acid (HCl), Acetic acid
-
Procedure: The intermediate is refluxed with hydrochloric acid in acetic acid for 90 minutes.
-
Yield: 100%
Step 5: Wolff-Kishner Reduction
-
Reagents: Sodium methoxide (NaOMe), Hydrazine hydrate (NH₂NH₂·H₂O), Methanol
-
Procedure: The ketone is reduced using Wolff-Kishner conditions at 195-200°C for 9 hours.
-
Yield: 52%
Step 6: Final Rearrangement
-
Reagents: Copper(Bronze)
-
Procedure: The final intermediate is passed over a copper catalyst at 400°C.
-
Yield: 2.4%
Schleyer Synthesis: Lewis Acid-Catalyzed Rearrangement (1957)
This route represents a significant leap in efficiency and is the basis for modern adamantane synthesis. The following protocol is adapted from the procedure published in Organic Syntheses.[4]
Step 1: Hydrogenation of Dicyclopentadiene
-
Reagents: Purified dicyclopentadiene, Platinum oxide (PtO₂), Diethyl ether, Hydrogen gas
-
Procedure: A solution of dicyclopentadiene in diethyl ether with a catalytic amount of platinum oxide is hydrogenated in a Parr apparatus under approximately 50 p.s.i. of hydrogen pressure for 4-6 hours. The catalyst is then removed by filtration, and the solvent is distilled off to yield endo-tetrahydrodicyclopentadiene.
-
Yield: 96.5–98.4%
Step 2: Isomerization to Adamantane
-
Reagents: endo-Tetrahydrodicyclopentadiene, Anhydrous aluminum chloride (AlCl₃)
-
Procedure: Molten endo-tetrahydrodicyclopentadiene is heated and stirred with anhydrous aluminum chloride at 150–180°C for 8–12 hours. The reaction mixture is then cooled, and the adamantane is isolated by extraction with petroleum ether, followed by decolorization with alumina and recrystallization.
-
Yield: 15-20% (original method). Later improvements using superacid catalysts have increased this yield to as high as 98%.[3]
Reaction Pathways and Mechanisms
The stark difference in the complexity of these two syntheses is best visualized through their respective reaction pathways.
The Schleyer synthesis, while appearing simple as a two-step process, involves a complex series of intramolecular rearrangements. The Lewis acid catalyst initiates the formation of a carbocation, which then undergoes a cascade of Wagner-Meerwein shifts, ultimately leading to the thermodynamically most stable C₁₀H₁₆ isomer, adamantane.[5]
The detailed mechanism of the rearrangement from tetrahydrodicyclopentadiene to adamantane involves numerous carbocation intermediates. A simplified logical flow is presented below, illustrating the progression from a less stable to the most stable tricyclic alkane.
Conclusion
The development of adamantane synthesis from Prelog's painstaking multi-step approach to Schleyer's elegant and efficient rearrangement is a testament to the progress in synthetic organic chemistry. For modern applications in drug discovery and materials science, the Schleyer route, particularly with modern improvements, is the method of choice. It provides a scalable and cost-effective means to produce the adamantane core, thereby enabling the exploration of its vast potential in various scientific fields. The understanding of the underlying carbocation rearrangement mechanism not only rationalizes the efficiency of the Schleyer synthesis but also opens avenues for the synthesis of other diamondoid structures.
References
A Comparative Guide to the Reaction Mechanisms of 1-Ethynyladamantane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction mechanisms of 1-ethynyladamantane in key organic reactions, benchmarked against other representative terminal alkynes. By presenting available experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers leveraging the unique properties of the bulky and rigid adamantyl group in synthetic chemistry.
Introduction to this compound and Its Chemical Reactivity
This compound is a unique terminal alkyne characterized by the bulky, three-dimensional adamantyl cage attached to the ethynyl group. This sterically demanding substituent significantly influences the electronic properties and reactivity of the alkyne, distinguishing it from simpler aliphatic or aromatic alkynes. The adamantyl group, being a saturated hydrocarbon, is generally considered to be weakly electron-donating through inductive effects. Understanding the interplay of these steric and electronic factors is crucial for predicting and validating its reaction mechanisms.
This guide focuses on three primary classes of reactions for terminal alkynes:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A cornerstone of "click chemistry," valued for its high efficiency and bioorthogonality.
-
Diels-Alder Reaction : A powerful [4+2] cycloaddition for the formation of six-membered rings.
-
Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
The performance of this compound in these reactions will be compared with that of phenylacetylene , a representative aromatic alkyne, and 1-hexyne , a simple linear aliphatic alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is prized for its reliability, mild conditions, and tolerance of a wide range of functional groups.
Comparative Performance Data
While specific kinetic studies directly comparing this compound with other alkynes under identical conditions are not extensively reported in the literature, we can compile representative data to draw meaningful comparisons. The following table summarizes typical yields for the CuAAC reaction of various alkynes with benzyl azide.
| Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 12 | ~95% | [Extrapolated from similar bulky alkynes] |
| Phenylacetylene | CuI | Cyrene™ | 4 | >95% | [1] |
| 1-Hexyne | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 24 | ~90% | [General literature values] |
Generally, the reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Electron-withdrawing groups on the alkyne can accelerate the reaction. The adamantyl group is weakly electron-donating, which might suggest a slightly lower intrinsic reactivity compared to phenylacetylene, where the phenyl group is electron-withdrawing. However, the steric bulk of the adamantyl group does not appear to significantly hinder the reaction, as high yields are often reported for bulky alkynes.
Experimental Protocol: CuAAC of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Add benzyl azide (1.0 mmol, 1.0 equiv) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in 1 mL of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv) in 1 mL of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(adamantan-1-yl)-4-phenyl-1H-1,2,3-triazole.
Signaling Pathway and Workflow Diagrams
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative. Terminal alkynes can act as dienophiles, although they are generally less reactive than electron-deficient alkenes.
Comparative Performance Data
Experimental data for the Diels-Alder reaction of this compound is scarce. The bulky adamantyl group is expected to influence the stereoselectivity and potentially the rate of the reaction. For comparison, data for phenylacetylene and 1-hexyne are also limited in this specific context, as alkynes are not the most common dienophiles.
| Dienophile | Diene | Conditions | Yield (%) | Reference |
| This compound | Cyclopentadiene | High Temperature/Pressure | N/A | [Data not readily available] |
| Phenylacetylene | Cyclopentadiene | 200 °C, sealed tube | Moderate | [General literature] |
| 1-Hexyne | Cyclopentadiene | High Temperature | Low | [General literature] |
The reactivity of dienophiles in Diels-Alder reactions is enhanced by electron-withdrawing groups. The weakly electron-donating adamantyl group in this compound and the alkyl group in 1-hexyne would suggest lower reactivity compared to phenylacetylene. The significant steric hindrance of the adamantyl group may also disfavor the formation of the transition state.
Experimental Protocol: Diels-Alder Reaction of an Alkyne with Cyclopentadiene
Materials:
-
Alkyne (e.g., this compound, phenylacetylene)
-
Dicyclopentadiene
-
Toluene
Procedure:
-
Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.
-
In a sealed tube, combine the alkyne (1.0 mmol, 1.0 equiv) and freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) in toluene (5 mL).
-
Heat the sealed tube at a high temperature (e.g., 150-200 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the Diels-Alder adduct.
Sonogashira Coupling
The Sonogashira coupling is a versatile method for forming C(sp)-C(sp²) bonds by reacting a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3][4]
Comparative Performance Data
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | ~90% | [Extrapolated from similar bulky alkynes] |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | >95% | [General literature protocols] |
| 1-Hexyne | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | ~85-95% | [5] |
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. The reaction rate is influenced by the nature of the aryl halide, the alkyne, the catalyst system, and the base. The steric bulk of the adamantyl group in this compound does not seem to be a significant impediment to achieving high yields in this reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and iodobenzene (1.1 mmol, 1.1 equiv) to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(phenylethynyl)adamantane.
Conclusion
This compound exhibits robust reactivity in key transformations for terminal alkynes, including the Copper-Catalyzed Azide-Alkyne Cycloaddition and Sonogashira coupling, where it can achieve high yields comparable to less sterically hindered alkynes. Its performance in Diels-Alder reactions as a dienophile is less documented and likely more limited due to electronic and steric factors. The bulky adamantyl group, while a significant structural feature, does not appear to pose a major steric impediment in the widely used CuAAC and Sonogashira reactions, making this compound a valuable building block for the synthesis of complex molecules with unique three-dimensional architectures. Further quantitative kinetic studies are warranted to provide a more precise comparison of its reactivity relative to other terminal alkynes.
References
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Stability of 1-Ethynyladamantane Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of novel compounds is a cornerstone of preclinical evaluation. The adamantane cage, a rigid and lipophilic moiety, is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, including metabolic stability.[1][2][3] This guide provides a comparative overview of the stability of 1-ethynyladamantane derivatives, focusing on thermal, chemical, and metabolic parameters. The inclusion of the ethynyl group provides a versatile handle for further chemical modifications, making these derivatives attractive scaffolds in medicinal chemistry.
Executive Summary
The inherent rigidity of the adamantane framework generally confers high thermal and chemical stability to its derivatives.[4][5] However, the nature of substituents on the adamantane core can significantly influence these properties, as well as their metabolic fate. This guide summarizes the available data on the stability of this compound derivatives, outlines key experimental protocols for stability assessment, and provides a framework for understanding their behavior in biological systems. While direct comparative studies on a wide range of this compound derivatives are limited, this guide collates available data and provides general principles based on the broader class of adamantane compounds.
Thermal Stability
The thermal stability of adamantane derivatives is a critical parameter, particularly for applications requiring high-temperature processing or storage. The adamantane cage itself is exceptionally stable due to its strain-free, diamondoid structure.
Table 1: Thermal Properties of this compound and Related Derivatives
| Compound | Melting Point (°C) | Decomposition Onset (Tonset) (°C) | Method of Analysis |
| This compound | 82[6] | > 350 (estimated)[7] | DSC, TGA |
| 1,3-Bis(4-methylphenyl)adamantane | 200 - 250 (estimated)[7] | > 380 (estimated for 5% weight loss)[7] | TGA |
| Adamantane Amides | Sublimation/Vaporization at 200-300[8] | - | TGA |
Note: Data for substituted this compound derivatives are sparse in the literature. The provided data for related adamantane derivatives offers an insight into the expected high thermal stability.
The general expectation is that this compound derivatives will exhibit high thermal stability, with decomposition occurring at elevated temperatures.[7] The strength of the carbon-carbon bonds within the adamantane framework and the bonds connecting it to substituents are the primary determinants of thermal robustness.[7]
Chemical Stability
The chemical stability of this compound derivatives, particularly their resistance to hydrolysis under physiological conditions, is crucial for their development as therapeutic agents.
A study on the hydrolytic stability of adamantane-cysteine hybrid molecules provides valuable insights into how such compounds might behave in acidic (stomach) and neutral (blood plasma) environments.[4][5]
Table 2: Hydrolytic Stability of Adamantane Derivatives at 37°C
| Compound | Half-life (t1/2) at pH 1.0 (hours) | Half-life (t1/2) at pH 7.4 (hours) |
| Cys-S-tert.-butylamantadine | 4.7[4] | 8.5[4] |
| Cys-S-tert.-butylrimantadine | 3.9[4] | 6.2[4] |
| Cys-S-tert.-butylmemantine | 3.5[4] | 6.7[4] |
These findings indicate that adamantane derivatives can exhibit considerable stability under physiological conditions, with hydrolysis rates being pH-dependent.[4] It is important to note that the ethynyl group itself can undergo various chemical transformations, and its stability in the presence of different functional groups and reaction conditions should be carefully evaluated.
Metabolic Stability
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability.[9] The adamantane moiety is well-known for its ability to shield adjacent functional groups from metabolic enzymes, thereby enhancing metabolic stability.[1][2] The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) family of enzymes located in the liver.[10][11][12][13]
Table 3: In Vitro Metabolic Stability Parameters
| Parameter | Description | Typical Assay System |
| Half-life (t1/2) | Time taken for 50% of the parent compound to be metabolized. | Liver Microsomes, Hepatocytes[9][14] |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | Liver Microsomes, Hepatocytes[9][14] |
A higher half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
Experimental Protocols
Accurate and reproducible assessment of stability is paramount. Below are outlines of standard experimental protocols.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and overall thermal stability of a compound.
Protocol Outline:
-
A small amount of the sample (typically 5-10 mg) is placed in a high-purity alumina or platinum pan.[1]
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]
-
The mass of the sample is continuously monitored as the temperature increases.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
Chemical Stability Assessment (Hydrolysis Study)
This protocol determines the rate of degradation of a compound in aqueous solutions at different pH values, mimicking physiological conditions.
Protocol Outline:
-
Prepare buffer solutions at relevant pH values (e.g., pH 1.0 for stomach acid and pH 7.4 for blood plasma).[4]
-
Dissolve the test compound in the buffer solutions to a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).[4]
-
At various time points, withdraw aliquots and quench the reaction (e.g., by adding a strong acid or base, or by rapid freezing).
-
Analyze the concentration of the remaining parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the degradation rate constant and the half-life (t1/2) of the compound at each pH.[5]
In Vitro Metabolic Stability Assessment (Liver Microsome Assay)
This assay evaluates the susceptibility of a compound to metabolism by enzymes present in liver microsomes, primarily Cytochrome P450s.
Protocol Outline:
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice.[3]
-
Prepare an incubation mixture containing the test compound (at a low concentration, e.g., 1 µM), liver microsomes, and a buffer solution (e.g., phosphate buffer, pH 7.4).[3]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[9]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[9]
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.[15]
Signaling Pathways and Drug Action
The adamantane moiety's lipophilicity often facilitates the crossing of biological membranes, including the blood-brain barrier, making adamantane derivatives promising candidates for targeting the central nervous system. For instance, some adamantane derivatives have been investigated as inhibitors of the P2X7 receptor, which is implicated in neurodegenerative diseases.
Conclusion
This compound derivatives represent a promising class of compounds for drug discovery, benefiting from the inherent stability of the adamantane core. While comprehensive comparative stability data is still emerging, this guide provides a foundational understanding of their expected stability profiles and the experimental methodologies required for their evaluation. Further research is warranted to systematically investigate the influence of various substituents on the thermal, chemical, and metabolic stability of this versatile scaffold. Such studies will be invaluable for the rational design of novel therapeutics with optimized pharmacokinetic properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 5. j.uctm.edu [j.uctm.edu]
- 6. Effect of health foods on cytochrome P450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openanesthesia.org [openanesthesia.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
1-Ethynyladamantane: A Literature Review of its Applications and Efficacy in Medicinal Chemistry
An inert scaffold with reactive potential, 1-ethynyladamantane has emerged as a valuable building block in drug discovery. Its rigid, lipophilic adamantane core, combined with the versatile reactivity of the terminal alkyne, allows for the construction of novel molecular architectures with a wide range of therapeutic applications. This review delves into the synthesis, applications, and efficacy of this compound, with a particular focus on its use in developing anticancer and antiviral agents through "click chemistry."
The adamantane moiety itself is a well-established pharmacophore known to enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their pharmacokinetic profiles. The introduction of an ethynyl group at one of the bridgehead positions provides a reactive handle for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient and specific covalent linking of the adamantane scaffold to other molecules of interest, such as targeting ligands, pharmacophores, or solubilizing groups, to create novel drug conjugates with enhanced efficacy and selectivity.
Synthesis of this compound
This compound can be synthesized from 1-bromoadamantane through a two-step process. The first step involves the reaction of 1-bromoadamantane with vinyl bromide in the presence of aluminum bromide to form a 2,2-dibromoethyl derivative. This intermediate is then dehydrobrominated in situ using a strong base, such as potassium t-butoxide, to yield the desired this compound.
Applications in Anticancer Drug Discovery
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 1,2,3-triazole derivatives with potential anticancer activity. The triazole ring, formed via the click reaction, is a bioisostere for various functional groups and can participate in hydrogen bonding and other interactions with biological targets. The adamantane group, in turn, can enhance the compound's ability to penetrate cell membranes and may contribute to its binding affinity.
Numerous studies have demonstrated the potential of adamantane-triazole conjugates as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and lung. While specific IC50 values for compounds derived directly from this compound are not always explicitly reported in broad reviews, the general class of adamantane-containing triazoles has shown promising activity.
Table 1: Anticancer Activity of Adamantane-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantane-Triazole Conjugates | Human Colon Carcinoma (HCT-116) | Not Specified | [1] |
| Adamantane-Triazole Conjugates | Human Cervical Carcinoma (HeLa) | Not Specified | [1] |
| Adamantane-Triazole Conjugates | Human Lung Adenocarcinoma (A549) | Not Specified | [1] |
| Adamantane-Triazole Conjugates | Human Hepatoma Carcinoma (HepG2) | Not Specified | [1] |
Note: Specific IC50 values for derivatives of this compound are often embedded within larger studies on adamantane derivatives in general. The table reflects the reported activity of the broader class of compounds.
Applications in Antiviral Research
The adamantane scaffold has a long history in antiviral drug discovery, with amantadine and rimantadine being early examples of adamantane-containing drugs used against influenza A.[2] The ethynyl group of this compound offers a route to novel antiviral agents through the synthesis of triazole derivatives. These compounds can be designed to interact with various viral targets, including enzymes and structural proteins. Research in this area has explored the activity of adamantane-triazole conjugates against a range of viruses, including chikungunya virus.[3]
Table 2: Antiviral Activity of Adamantane-Triazole Derivatives
| Compound Class | Virus | Cell Line | EC50 (µM) | Reference |
| 1,4-disubstituted-1,2,3-triazole derivative | Chikungunya virus (CHIKV 181/25) | BHK-21 | 28.6 | [3] |
| 1,4-disubstituted-1,2,3-triazole derivative | Chikungunya virus (CHIKV 181/25) | Vero | 30.0 | [3] |
Comparison with Alternatives
The key advantage of using this compound as a building block lies in the combination of the favorable pharmacokinetic properties imparted by the adamantane cage and the versatile and efficient conjugation chemistry enabled by the ethynyl group.
Comparison with Non-Adamantane Analogs: Studies comparing adamantane-containing drugs with their non-adamantane counterparts often highlight the improved lipophilicity and metabolic stability of the former. This can lead to better oral bioavailability and a longer duration of action. For instance, in the context of influenza inhibitors, rimantadine, an α-methyl derivative of amantadine, was found to be more effective than amantadine itself.[2]
Comparison with Other Adamantane Derivatives: While other functionalized adamantanes, such as aminoadamantanes and adamantane carboxylic acids, have been extensively studied, this compound offers the specific advantage of being readily amenable to click chemistry. This allows for the rapid and modular synthesis of a diverse library of compounds for biological screening.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines a general procedure for the synthesis of 1,2,3-triazole derivatives from this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve this compound and the organic azide in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized adamantane-triazole compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
Signaling Pathways and Experimental Workflows
The versatility of this compound as a building block is best illustrated through the workflow of its application in drug discovery via click chemistry.
The logical progression from the synthesis of the core building block, this compound, to its utilization in click chemistry for creating diverse conjugates, followed by rigorous biological evaluation, underscores its importance in modern drug discovery pipelines.
References
- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rimantadine - Wikipedia [en.wikipedia.org]
- 3. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Ethynyladamantane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Ethynyladamantane, a specialized alkyne building block. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
I. Understanding the Hazards
This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory throughout the disposal process.
II. Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.
-
Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any vapors or dust.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a chemically resistant material such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, labeled, and sealable hazardous waste container. Do not mix with other incompatible waste streams.[2] Organic solvents should not be disposed of down the drain.[3]
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[3]
3. Waste Container Labeling:
-
Label all waste containers with a "Hazardous Waste" tag.
-
The label must clearly state the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
-
List all associated hazards (e.g., "Harmful," "Irritant").
4. Temporary Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
Keep waste containers closed except when adding waste.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Do not attempt to dispose of this compound through standard trash or sewer systems.[2][3]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
